HPOS
Description
Structure
3D Structure
Properties
CAS No. |
7730-00-9 |
|---|---|
Molecular Formula |
C21H34O5S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
MENQCIVHHONJLU-FZCSVUEKSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Synonyms |
3 alpha-hydroxy-5alpha-pregnan-20-one sulfate 3 beta-hydroxy-5alpha-pregnan-20-one 3-sulfate 3-hydroxypregnan-3-one 3-sulfate 3-hydroxypregnan-3-one 3-sulfate, (3alpha,5alpha)-isomer 3-hydroxypregnan-3-one 3-sulfate, (3alpha,5beta)-isomer 3-hydroxypregnan-3-one 3-sulfate, (3beta)-isomer HPOS |
Origin of Product |
United States |
The H, P, S, O Tetratomic Isomer Family
Astrochemical Significance and Interstellar Medium Chemistry
The study of the [H, P, S, O] isomer family is deeply rooted in the quest to understand the distribution and chemical evolution of phosphorus in the cosmos. aanda.orgresearchgate.net Phosphorus is a vital element for life as we know it, yet its cosmic abundance is relatively low, making the detection of phosphorus-containing molecules in the ISM a challenging endeavor. aanda.org Theoretical studies of the [H, P, S, O] system offer a proactive approach to identifying potential new interstellar molecules and understanding their role in the broader chemical network of the ISM. researchgate.netaanda.org
Role in Phosphorus-Bearing Species Detection
To date, only a handful of phosphorus-bearing molecules have been definitively identified in the interstellar or circumstellar environments. aanda.orgfrontiersin.org The detection of these species provides valuable constraints on chemical models, but the limited number of observed molecules underscores the need for further exploration. aanda.org Theoretical calculations on the [H, P, S, O] isomers, including HPOS, provide essential spectroscopic data—such as rotational constants and vibrational frequencies—that are indispensable for guiding laboratory experiments and astronomical observations aimed at detecting new phosphorus-containing molecules. researchgate.netaanda.org By predicting the spectral signatures of these isomers, researchers can more effectively search for them in the vast and complex spectra obtained from telescopes. aanda.org
The reaction between the interstellar molecules SH and PO is highly exothermic and is predicted to form the HSPO isomer. researchgate.netaanda.org Due to low energy barriers, this isomer can readily convert to other isomers, including HOPS. aanda.org The predicted spectroscopic data for these stable isomers can aid in their potential detection. researchgate.net
Potential as Reservoirs for Diatomic Molecules (e.g., PH, PS)
One of the unresolved puzzles in astrochemistry is the non-detection of certain diatomic molecules, such as phosphorus monohydride (PH) and phosphorus monosulfide (PS), in the interstellar medium, despite the detection of their constituent elements. aanda.orgaanda.org The [H, P, S, O] isomers, including this compound, are hypothesized to play a role as "reservoirs" for these elusive diatomics. aanda.orgaanda.org
Chemical pathway explorations suggest that bimolecular reactions involving the [H, P, S, O] isomers could tie up PH and PS, effectively hiding them from direct observation. researchgate.netaanda.org For instance, the reaction of PH with sulfur monoxide (SO), which has been detected in the ISM, can lead to the formation of this compound isomers. aanda.orgaanda.org Conversely, the photochemical dissociation of some [H, P, S, O] isomers could be a source of these diatomics. For example, the dominant predicted photochemical pathway for the HOPS isomer is dissociation into OH and PS. aanda.org Therefore, understanding the formation and destruction pathways of the [H, P, S, O] family is crucial for explaining the observed abundances (or lack thereof) of PH and PS. aanda.orgaanda.org
Table 1: Predicted Relative Energies of Selected [H, P, S, O] Isomers Relative energies are calculated at the CCSD(T)/CBS level of theory and include zero-point vibrational energy corrections. Energies are relative to the most stable isomer, cis-HOPS.
| Isomer | Structure | Relative Energy (kcal/mol) |
| cis-HOPS | H-O-P-S (cis) | 0.0 |
| trans-HOPS | H-O-P-S (trans) | 2.7 |
| cis-HSPO | H-S-P-O (cis) | 11.0 |
| trans-HSPO | H-S-P-O (trans) | 11.6 |
| trans-HPSO | H-P-S-O (trans) | 31.6 |
| cis-HPSO | H-P-S-O (cis) | 33.2 |
| trans-HPOS | H-P-O-S (trans) | 48.0 |
| cis-HPOS | H-P-O-S (cis) | 55.5 |
Data sourced from theoretical calculations. aanda.org
Theoretical and Computational Characterization
The transient and often reactive nature of the [H, P, S, O] isomers makes their experimental study challenging. Consequently, high-level theoretical and computational methods are essential for their characterization. aanda.orgaanda.org These computational approaches provide detailed insights into the structures, stabilities, and spectroscopic properties of these molecules. rutgers.eduaip.org
High-Level Ab Initio Methods
Ab initio (from first principles) quantum chemistry methods are foundational to the theoretical study of the [H, P, S, O] system. aanda.orgaanda.org These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous and reliable description of molecular properties. rutgers.eduaip.org For the [H, P, S, O] isomers, high-level ab initio calculations are necessary to accurately predict their geometries, relative energies, and vibrational frequencies, which are critical for their potential astronomical identification. aanda.orgaanda.org
Coupled Cluster Quantum Chemistry Methods
Coupled cluster (CC) theory is a powerful and widely used ab initio method for obtaining highly accurate solutions for the electronic structure of small to medium-sized molecules. wikipedia.orggithub.io It accounts for electron correlation—the interaction between electrons—by constructing the multi-electron wavefunction using an exponential cluster operator. wikipedia.org The accuracy of CC methods can be systematically improved by including higher levels of electronic excitations, with CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) being a common "gold standard" for its balance of accuracy and computational cost. rutgers.eduwikipedia.org
For the [H, P, S, O] isomer family, CCSD(T) calculations have been employed to determine their equilibrium structures and relative energies with a high degree of confidence. aanda.orgaanda.org These calculations are crucial for identifying the most stable isomers, which are the most likely candidates for astronomical detection. aanda.org
Møller–Plesset Second-Order Perturbation Theory (MP2)
Møller–Plesset perturbation theory is another ab initio method that improves upon the basic Hartree-Fock model by incorporating electron correlation effects. wikipedia.orgq-chem.com The second-order level, MP2, is a computationally efficient method that provides a good starting point for exploring the potential energy surfaces of molecular systems. wikipedia.orgresearchgate.net
In the study of the [H, P, S, O] isomers, MP2 has been used for initial explorations of the potential energy surface to locate various isomers and the transition states that connect them. aanda.orgresearchgate.net While generally less accurate than CCSD(T), MP2 is valuable for mapping out reaction pathways and providing preliminary geometric and energetic data that can be refined with more computationally intensive methods like coupled cluster theory. aanda.orgresearchgate.net For instance, preliminary calculations at the MP2/6-311++G(d,p) level of theory identified 16 distinct isomers of [H, P, S, O]. aanda.org
Table 2: Comparison of Computational Methods
| Method | Description | Common Application in [H, P, S, O] Studies |
| Coupled Cluster (e.g., CCSD(T)) | A high-accuracy method that includes electron correlation effects through an exponential operator. wikipedia.orggithub.io | Calculating accurate equilibrium structures and relative energies of isomers. aanda.orgaanda.org |
| Møller–Plesset Perturbation Theory (MP2) | A method that adds electron correlation to the Hartree-Fock model using perturbation theory. wikipedia.orgq-chem.com | Exploring potential energy surfaces, locating isomers and transition states, and exploring bimolecular reaction pathways. aanda.orgresearchgate.net |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely applied theory for calculating the electronic properties of molecules and can be used to study reaction mechanisms. nih.gov By focusing on the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org
While extensive coupled cluster methods were the primary tool for the detailed analysis of the [H, P, S, O] family, DFT remains a cornerstone of computational chemistry for exploring molecular properties. aanda.orgyoutube.comimperial.ac.uk Its application is crucial for predicting molecular geometries, vibrational frequencies, and reaction pathways in a computationally efficient manner. youtube.com For instance, DFT has been successfully applied to study the potential energy surfaces and isomer stability of related sulfurous and phosphorous species, such as HPS3 isomers. doi.org These applications provide essential insights into molecular stability and reactivity, guiding more intensive and computationally expensive high-level calculations. nih.govimperial.ac.uk
Equilibrium Electronic Structure Determination
The determination of the equilibrium electronic structure is fundamental to understanding the stability and properties of each isomer. usc.edu For the [H, P, S, O] family, high-level ab initio quantum chemistry techniques, specifically coupled cluster methods, were utilized to calculate the equilibrium electronic structures. aanda.orgresearchgate.netaanda.org Initial explorations of the potential energy surface were conducted using Møller–Plesset second-order perturbation theory (MP2) to identify stationary points for the various isomers. aanda.org
These calculations identified 16 distinct isomers, which can be broadly categorized into three groups. aanda.orgaanda.org One group includes HOPS and HSPO, another contains HPSO and HOSP, and a third group comprises the high-energy isomers this compound and HSOP. aanda.orgaanda.org The ground state potential energy surface reveals that these isomers are connected by transition states, which delineates the pathways for isomerization. aanda.orgresearchgate.net The formation of cis-HPOS and trans-HPOS is considered a potential, though less likely, sink for PH in the ISM through reactions with SO. aanda.org Subsequent isomerization of this compound would lead to fragmentation into SH and PO. aanda.orgaanda.org
Anharmonic Treatment of Cubic and Quartic Force Fields
To move beyond the harmonic approximation and obtain highly accurate spectroscopic data, an anharmonic treatment of the cubic and quartic force fields is necessary. acs.orgcsic.es This approach involves calculating the third and fourth derivatives of the potential energy with respect to nuclear coordinates, which accounts for the anharmonicity of molecular vibrations. uregina.ca
Following the determination of the equilibrium electronic structure for the [H, P,S, O] isomers, an anharmonic treatment of the cubic and quartic force fields was performed. aanda.orgresearchgate.netaanda.org This rigorous computational step is essential for generating accurate rotational and vibrational data. aanda.orgresearchgate.net The resulting spectroscopic constants, including anharmonic frequencies and vibrationally-corrected rotational constants, are critical for predicting the precise spectral signatures that would be observed in a laboratory or astronomical setting. acs.orgustc.edu.cn
Simulation of Electronic Absorption Spectra
The simulation of electronic absorption spectra provides a theoretical preview of how a molecule interacts with light, which is crucial for planning spectroscopic searches. mdpi.comnih.govmdpi.com To achieve this for the [H, P, S, O] isomer family, multi-reference methods were employed to characterize the photochemical pathways of the excited electronic states and to simulate the corresponding absorption spectra. aanda.orgresearchgate.net
For the most stable isomers, HOPS and HSPO, the simulated electronic absorption spectrum is predicted to be congested in the 175–200 nm region. aanda.orgresearchgate.net However, the simulations also identified differentiating peaks at wavelengths greater than 400 nm, which could be key to distinguishing between the isomers in an experimental setting. aanda.orgresearchgate.net While specific spectral details for the high-energy this compound isomer are not the focus of these primary studies, the established methodology demonstrates a clear pathway for predicting its electronic spectrum.
Molecular Spectroscopy and Detection Parameters
The primary goal of the theoretical characterization of the [H, P, S, O] family is to furnish the necessary spectroscopic data to enable the experimental detection of these novel molecules. researchgate.netaanda.org This involves predicting rotational and vibrational transitions with high accuracy.
Predicted Rotational and Vibrational Data
The calculation of anharmonic force fields yields a wealth of spectroscopic parameters that are indispensable for detection. aanda.orgresearchgate.net These include vibrationally corrected rotational constants and anharmonic vibrational frequencies. aps.org For the [H, P, S, O] family, these parameters were calculated to facilitate both laboratory-based spectroscopy and observational searches in the interstellar medium. researchgate.netaanda.org
For the most stable isomers, such as the HOPS conformers, the PO stretch is predicted to be the most intense vibrational mode. aanda.orgresearchgate.net A predicted frequency difference of 20 cm⁻¹ between the cis and trans HOPS isomers may be sufficient to differentiate them in an experimental spectrum. aanda.orgresearchgate.net The table below shows a sample of the kind of detailed spectroscopic data generated for the most stable isomers of the [H, P, S, O] family.
Table 1: Predicted Spectroscopic Data for a selection of [H, P, S, O] Isomers
| Isomer | Parameter | Value | Unit |
|---|---|---|---|
| cis-HOPS | Rotational Constant A | 15093.8 | MHz |
| Rotational Constant B | 3857.2 | MHz | |
| Rotational Constant C | 3074.8 | MHz | |
| PO Stretch Frequency | 1199.1 | cm-1 | |
| trans-HOPS | Rotational Constant A | 14940.0 | MHz |
| Rotational Constant B | 3950.5 | MHz | |
| Rotational Constant C | 3127.3 | MHz | |
| PO Stretch Frequency | 1179.7 | cm-1 | |
| cis-HSPO | Rotational Constant A | 15190.9 | MHz |
| Rotational Constant B | 4009.6 | MHz | |
| Rotational Constant C | 3176.6 | MHz | |
| PO Stretch Frequency | 1252.7 | cm-1 |
Data sourced from a 2022 study on the astrochemical significance and spectroscopy of the tetratomic [H, P, S, O] family. aanda.org
Electronic Spectroscopic Data for Observational Detection
The simulated electronic spectra provide critical data for guiding observational detection efforts using optical emission spectroscopy. mdpi.com The theoretical results indicate that for the HOPS and HSPO isomers, the absorption spectrum is likely to be crowded and complex in the 175–200 nm range. aanda.orgresearchgate.net However, the calculations also highlight the existence of distinct peaks at wavelengths longer than 400 nm, which are promising for unambiguous spectral assignment. aanda.orgresearchgate.net
Furthermore, the study of photochemical pathways reveals that electronic excitation can lead to specific dissociation products. aanda.orgresearchgate.net For example, excitation of the cis-HOPS isomer around 250 nm is predicted to result in its dissociation into OH and PS radicals. aanda.orgresearchgate.net The detection of these specific photofragments could serve as indirect evidence for the presence of the parent [H, P, S, O] isomer. researchgate.net
Identification of Differentiating Peaks for Spectral Assignment (e.g., >400 nm)
The electronic absorption spectra for isomers within the [H, P, S, O] family, particularly HOPS and HSPO, are predicted to be congested in the 175–200 nm range. aanda.orgresearchgate.netaanda.orgresearcher.lifedntb.gov.ua However, distinct differentiating peaks above 400 nm offer a viable method for spectral assignment. aanda.orgresearchgate.netaanda.orgresearcher.lifedntb.gov.uaresearchgate.net These peaks are crucial for distinguishing between isomers. For instance, the simulated electronic absorption spectrum for cis-HSPO shows a notable feature in the visible range, which is absent in the spectrum for cis-HOPS. researchgate.net Specifically, the lower energy peak for cis-HOPS is centered around 270 nm, while cis-HSPO exhibits absorption that can extend into the visible region, allowing for selective identification. researchgate.net
Quantum chemical calculations have been employed to predict the electronic transitions that give rise to these spectra. aanda.orgaanda.org The simulated spectrum for cis-HOPS features two prominent, broad-absorbing peaks, with the one at a lower energy centered at 270 nm. researchgate.net In contrast, the spectrum for cis-HSPO, while also complex, presents unique transitions that can be used for its specific detection. researchgate.net These theoretical predictions provide essential data to guide experimental efforts in identifying these phosphorus and sulfur-bearing molecules. aanda.orgresearchgate.netaanda.org
Reaction Pathways and Isomerization Dynamics
The formation of [H, P, S, O] isomers is understood through a complex potential energy surface that delineates the various reaction and isomerization pathways. aanda.orgaanda.orgresearchgate.netnih.govrsc.org The system's isomers can be categorized into three interconverting groups: HOPS and HSPO; HPSO and HOSP; and the high-energy isomers this compound and HSOP. aanda.orgaanda.orgresearchgate.net All initial entrance channel pathways for these formations have been found to be barrierless. aanda.orgaanda.orgresearchgate.net
Bimolecular Reaction Pathways
Bimolecular reactions, often involving radical species, are significant routes for the formation of the [H, P, S, O] family. rsc.orgnih.govcuny.edu These pathways are typically explored using coupled cluster and Møller–Plesset perturbation theories to map out the potential energy surfaces. aanda.orgresearchgate.netaanda.orgdntb.gov.uaaanda.org
The reaction between the sulfhydryl radical (SH) and phosphorus monoxide (PO) is a highly exothermic and favorable pathway for forming the HSPO isomer. aanda.orgresearchgate.netresearchgate.netaanda.org This reaction is predicted to be a likely entrance channel for this group of isomers, particularly in astrochemical environments where SH and PO have been detected. aanda.orgaanda.org The formation of cis-HSPO from SH + PO is highly exothermic by 72.8 kcal mol⁻¹. aanda.org The subsequent isomerization of HSPO to other forms like HOPS is facilitated by deeply submerged transition state barriers. aanda.orgresearchgate.netdntb.gov.uaresearchgate.netaanda.org
The reaction of the phosphorus sulfide (B99878) radical (PS) with the hydroxyl radical (OH) can lead to the formation of HOPS isomers. aanda.orgaanda.org This pathway is significant as it can act as a sink for the PS radical, potentially explaining its lack of detection in certain environments. aanda.org The HOPS isomers, upon formation, can then dissociate to form OH + PS. aanda.orgresearchgate.netaanda.orgresearchgate.net The bond dissociation energies for cis-HOPS and trans-HOPS to form PS + OH are 101.0 and 98.3 kcal mol⁻¹, respectively. aanda.org
The reaction involving the phosphinidene (B88843) radical (PH) and sulfur monoxide (SO) can produce HPSO, HOSP, this compound, and HSOP isomers. aanda.orgaanda.org This pathway is energetically favorable and can serve as a sink for the PH radical. aanda.orgaanda.org For example, the reaction to form trans-HPSO and cis-HPSO is exothermic by 58.3 and 56.7 kcal mol⁻¹, respectively. aanda.org The this compound and HSOP intermediates formed through this route can subsequently isomerize and lead to SH + PO products. aanda.org
Formation and Interconversion of Isomers (e.g., HSPO, HOPS, HSOP)
The isomers of the [H, P, S, O] family are interconnected through a network of isomerization reactions, with transition states connecting the various forms. aanda.orgaanda.orgnih.gov The relative stability of these isomers and the energy barriers for interconversion dictate their abundance.
Based on thermodynamic considerations, the four most stable isomers are cis-HOPS, trans-HOPS, trans-HSPO, and cis-HSPO. aanda.org The interconversion between these isomers is expected to occur readily due to deeply submerged transition state barriers. aanda.orgaanda.org For example, the transition state for the rotation between cis-HSPO and trans-HSPO is 17.2 kcal mol⁻¹ above cis-HSPO but is still significantly below the energy of the initial reactants. aanda.orgaanda.org The conversion of cis-HSPO to the more stable cis-HOPS is also possible. aanda.orgaanda.org The higher energy isomers, such as this compound and HSOP, are connected to the more stable forms through transition states that can be overcome in energetic environments. aanda.orgaanda.org
Relative Energies of Key [H, P, S, O] Isomers and Transition States Energies are relative to the SH + PO asymptote and include MP2 zero-point vibrational energy.
| Species | Relative Energy (kcal mol⁻¹) |
| cis-HOPS (Isomer 1) | -79.4 |
| trans-HOPS (Isomer 2) | -76.7 |
| trans-HSPO (Isomer 3) | -73.4 |
| cis-HSPO (Isomer 4) | -72.8 |
| TS (cis-HSPO ↔ trans-HSPO) | -55.6 |
| TS (cis-HSPO ↔ cis-HOPS) | -59.5 |
| trans-HPSO (Isomer 6) | -52.1 |
| cis-HPSO (Isomer 8) | -50.5 |
| cis-HOSP (Isomer 9) | -33.9 |
| trans-HOSP (Isomer 10) | -34.8 |
| cis-HPOS (Isomer 11) | 33.2 |
| trans-HPOS (Isomer 12) | 32.3 |
| cis-HSOP (Isomer 14) | 11.0 |
| trans-HSOP (Isomer 15) | 12.1 |
| Data sourced from Esposito et al. (2022). aanda.org |
Table of Compounds
| Abbreviation | Full Name |
| This compound | Hydroxide-Phosphorus-Sulfide |
| HSPO | Thio-Phosphoric Acid |
| HOPS | Thio-Phosphorous Acid |
| HSOP | Thio-Peroxy-Phosphorous Acid |
| HPSO | Peroxy-Thio-Phosphorous Acid |
| HOSP | Peroxy-Thio-Phosphoric Acid |
| SH | Sulfhydryl Radical |
| PO | Phosphorus Monoxide Radical |
| PS | Phosphorus Sulfide Radical |
| OH | Hydroxyl Radical |
| PH | Phosphinidene Radical |
| SO | Sulfur Monoxide |
Transition State Characterization
Theoretical studies using high-level ab initio methods have been employed to characterize the potential energy surface of the [H, P, S, O] system. aanda.orgresearchgate.net These investigations identified 16 distinct isomers and the transition states that connect them, providing pathways for isomerization. aanda.orgaanda.org The isomers can be broadly categorized into three groups: HOPS and HSPO, HPSO and HOSP, and the high-energy isomers this compound and HSOP. aanda.orgaanda.org
Deeply Submerged Transition State Barriers
A key finding in the study of the [H, P, S, O] system is the presence of deeply submerged transition state barriers for many isomerization processes. aanda.orgresearchgate.netaanda.org This means the energy of the transition state is significantly lower than the energy of the initial separated reactants (e.g., SH + PO). aanda.orgaanda.org
For instance, the transition state connecting the cis-HSPO and trans-HSPO isomers is submerged by -55.6 kcal mol⁻¹ relative to the SH + PO asymptote. aanda.orgaanda.org Similarly, the crucial hydrogen-atom transfer that converts cis-HSPO to the more stable cis-HOPS isomer has a barrier that is 22.2 kcal mol⁻¹ above cis-HSPO, but it is deeply submerged by -50.6 kcal mol⁻¹ below the energy of the SH + PO reactants. aanda.orgaanda.org This transition is also marked by a large imaginary frequency, suggesting that quantum tunneling could further increase the rate of this isomerization. aanda.orgaanda.org
| Isomerization Pathway | Barrier Height (kcal mol⁻¹) (Relative to Isomer) | Submerged Energy (kcal mol⁻¹) (Relative to Reactants) | Source |
|---|---|---|---|
| cis-HSPO → trans-HSPO | 17.2 | -55.6 | aanda.orgaanda.org |
| cis-HSPO → cis-HOPS | 22.2 | -50.6 | aanda.orgaanda.org |
Facile Isomerization Processes
The existence of these deeply submerged barriers facilitates easy conversion between different isomers. aanda.orgaanda.orgresearcher.life This "facile isomerization" implies that the formation of one isomer, such as HSPO from the highly exothermic reaction of SH and PO, will likely lead to a thermodynamic equilibrium containing other isomers like HOPS. aanda.orgaanda.org The interconversion between cis- and trans-HSPO is expected to happen readily. aanda.orgaanda.org Likewise, the conversion of HSPO to the ground-state HOPS isomer is a favorable process. aanda.orgaanda.org This ease of interconversion suggests that isomers within the HOPS and HSPO group are expected to coexist following the formation of any single one of them. aanda.org
Photochemical Dissociation Processes
Multi-reference methods have been used to characterize the photochemical pathways of the excited electronic states of the [H, P, S, O] isomers. aanda.orgresearchgate.netaanda.org These studies show that photodissociation is a significant process, with different isomers favoring distinct dissociation channels depending on the wavelength of light absorbed. aanda.orgaanda.org
H + SPO Dissociation
For the HSPO isomer, one of the primary photodissociation pathways leads to the formation of a hydrogen atom (H) and the SPO radical. aanda.orgaanda.org This process can occur following electronic excitation to the 3 ¹A′ state, which then rapidly dissociates. aanda.org The bond dissociation energies (BDEs) for the four most stable isomers in the [H, P, S, O] family to dissociate into H + SPO have been calculated, highlighting this as a viable decay channel. aanda.orgaanda.org
| Isomer | BDE (kcal mol⁻¹) | Source |
|---|---|---|
| cis-HOPS | 89.9 | aanda.orgaanda.org |
| trans-HOPS | 82.2 | aanda.orgaanda.org |
| trans-HSPO | 78.9 | aanda.orgaanda.org |
| cis-HSPO | 78.3 | aanda.orgaanda.org |
SH + PO Dissociation
Another significant photochemical pathway for the HSPO isomer is dissociation into the sulfhydryl radical (SH) and the phosphorus monoxide radical (PO). aanda.orgresearchgate.netaanda.org This channel competes with the H + SPO pathway, and the dominant outcome depends on the specific wavelength of the absorbed light. aanda.orgaanda.org The thermal bond dissociation energy for cis-HSPO to break apart into its initial reactants, SH + PO, is 72.8 kcal mol⁻¹. aanda.orgaanda.org
OH + PS Dissociation
The dominant photochemical process predicted for the HOPS isomer is dissociation to form the hydroxyl radical (OH) and the phosphorus monosulfide radical (PS). aanda.orgresearchgate.netaanda.org Both the cis and trans conformers of HOPS correlate with this dissociation asymptote. aanda.orgaanda.org This pathway is notable as it could serve as a sink for the PS molecule in astrochemical environments, potentially explaining its lack of detection to date. aanda.org The photochemical production of PS through this channel may be more favorable than dissociation on the ground state due to a non-negligible oscillator strength for the electronic transition. researchgate.net
| Isomer | BDE (kcal mol⁻¹) | Source |
|---|---|---|
| cis-HOPS | 101.0 | aanda.orgaanda.org |
| trans-HOPS | 98.3 | aanda.orgaanda.org |
3 Hydroxypyridin 4 Ones Hpos : a Class of Organic Ligands
Synthetic Methodologies and Derivatization
The synthesis of HPO derivatives can be achieved through various methodologies, primarily involving the transformation of pyranone precursors. These methods can be broadly categorized into single-step and multi-step pathways, often requiring strategic use of protecting groups to achieve the desired products.
The most common and commercially available starting materials for the synthesis of 3-hydroxypyridin-4-ones are 3-hydroxypyran-4-ones. brieflands.combrieflands.com Among these, maltol (B134687) (2-methyl-3-hydroxy-4-pyranone) and ethyl maltol (2-ethyl-3-hydroxy-4-pyranone) are widely utilized precursors. brieflands.combrieflands.comsynthasite.com Kojic acid is another pyrone that can be used. cdnsciencepub.com These pyranones provide the core ring structure that is subsequently converted into the pyridinone ring. The choice of the precursor can influence the substitution pattern at the 2-position of the final HPO molecule. synthasite.com
Table 1: Common Precursor Materials for HPO Synthesis
| Precursor Name | Chemical Structure | Resulting HPO Substitution (at C2) |
|---|---|---|
| Maltol | 2-methyl-3-hydroxy-4-pyranone | Methyl |
| Ethyl Maltol | 2-ethyl-3-hydroxy-4-pyranone | Ethyl |
The synthesis of 3-hydroxypyridin-4-ones can be accomplished through either multi-step or single-step procedures. researchgate.netresearchgate.net The multi-step pathway is often favored as it can lead to higher yields and cleaner products. researchgate.net
A common multi-step synthesis involves three main stages:
Protection of the hydroxyl group of the pyranone precursor. brieflands.comnih.gov
Reaction of the protected pyranone with a primary amine to form the pyridinone ring. brieflands.comnih.gov
Deprotection to yield the final 3-hydroxypyridin-4-one. brieflands.comnih.gov
Alternatively, a single-step pathway exists where the pyranone is directly reacted with a suitable primary amine, often under reflux conditions in an aqueous or mixed solvent system. nih.govresearchgate.net For instance, maltol can be refluxed with an amine in water to directly yield the corresponding HPO. nih.gov While simpler, this method may sometimes result in lower yields compared to the multi-step approach. researchgate.net
To prevent unwanted side reactions during the amination step, the hydroxyl group of the precursor pyranone is often protected. nih.govlibretexts.org A widely employed strategy is benzylation, where the hydroxyl group is converted to a benzyl (B1604629) ether. brieflands.comnih.govnih.gov This is typically achieved by reacting the pyranone (e.g., maltol) with benzyl chloride in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol. brieflands.comnih.gov The resulting 3-benzyloxy-4-pyrone is more stable for the subsequent reaction. google.com The benzyl group is a good choice because it is stable under the conditions of the amination reaction and can be removed under relatively mild conditions. commonorganicchemistry.com
The key step in forming the pyridinone ring is the reaction of the 3-hydroxy-4-pyranone (or its protected form) with a primary amine (R-NH₂). brieflands.comnih.gov This reaction involves the nucleophilic attack of the amine on the pyranone ring, leading to ring opening and subsequent recyclization to form the six-membered pyridinone ring. cdnsciencepub.com When using a protected pyranone, such as a 3-benzyloxy-4-pyranone, the reaction is typically carried out by refluxing with the desired primary amine in a solvent mixture like aqueous ethanol. synthasite.com A wide variety of primary amines can be used, allowing for the introduction of diverse substituents at the nitrogen atom of the pyridinone ring. nih.gov
The final step in the multi-step synthesis is the removal of the protecting group to reveal the free hydroxyl group of the HPO. brieflands.com When a benzyl group is used for protection, it is commonly removed by catalytic hydrogenation. brieflands.comnih.govnih.gov This process typically involves reacting the benzylated pyridinone with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comcommonorganicchemistry.com This method is efficient and generally provides the desired deprotected HPO in good yield. brieflands.comresearchgate.net The debenzylation can also be achieved using reagents like 10% HBr in acetic acid. ohsu.eduohsu.edu
The synthetic methodologies described allow for the creation of a vast library of HPO derivatives with varied substituents. For example, by starting with maltol and reacting the benzylated intermediate with different primary amines such as 2,6-diaminohexanoic acid (lysine), 1,6-diaminohexane, or 5-aminopentanol, a range of functionalized HPOs can be produced. nih.gov Similarly, reacting maltol with 3-aminobenzoic acid can lead to the synthesis of HPO derivatives bearing a benzoic acid group. nih.gov Chiral HPO derivatives have been synthesized by reacting protected maltol or ethyl maltol with different chiral amino alcohols. google.com Furthermore, N-unsubstituted 5-aroyl-2-(het)aryl-3-hydroxypyridin-4(1H)-ones have been synthesized through a two-stage process involving the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) followed by debenzylation. mdpi.com
Table 2: Examples of Synthesized HPO Derivatives
| Precursor | Amine | Resulting HPO Derivative | Reference |
|---|---|---|---|
| Maltol | Ethylamine | 1-ethyl-2-methyl-3-hydroxypyridin-4-one | nih.gov |
| Maltol | Allylamine | 1-allyl-2-methyl-3-hydroxypyridin-4-one | nih.gov |
| Benzyl Maltol | 1,6-Diaminohexane | 1,6-Bis(2-methyl-3-hydroxy-4-pyridinone)hexane | nih.gov |
| Benzyl Maltol | Lysine | 2-Amino-6-(2-methyl-3-hydroxy-4-pyridinone-1-yl)hexanoic acid | nih.gov |
Synthesis of Specific Derivatives
N-Aryl-3-Hydroxypyridine-4-one Derivatives
N-Aryl-3-hydroxypyridine-4-one derivatives are a subclass of this compound that have been investigated for their potential in various applications. pnu.ac.ir Theoretical studies have been conducted to understand the influence of different substituents on the N-aryl ring on the molecule's properties, such as hydrophobicity, which is crucial for predicting their behavior in biological systems. pnu.ac.ir Computational methods, including Density Functional Theory (DFT) at the B3LYP/6-31G* and 6-31G** levels, have been employed to calculate electronic parameters and predict properties like the partition coefficient (LogP). pnu.ac.ir
Research has also focused on the synthesis and biological evaluation of mannosylated N-aryl substituted 3-hydroxypyridine-4-ones. researchgate.net These compounds have been explored as potential inhibitors of FimH, a bacterial adhesin, with hemagglutination inhibitory tests showing their enhanced activity compared to standard mannosides. researchgate.net The synthesis of these derivatives often involves the reaction of a protected 3-hydroxypyran-4-one with various arylamines. nih.gov
Hexadentate 3-Hydroxypyridin-4-ones
One notable example involves conjugating three protected bidentate carboxyl units of 3-hydroxypyridin-4-one to a tripodal amine backbone. synthasite.com The resulting hexadentate ligand demonstrates a high affinity for iron(III). synthasite.com Another approach has been to synthesize tripodal hexadentate hydroxypyridin-4-ones for applications such as positron emission tomography (PET) imaging with gallium(III) and for iron chelation therapy. nih.gov Studies have revealed that the widely studied tripodal ligand NTA(BuHP)3 forms 2:2 complexes with iron(III) and gallium(III) under physiological conditions, a significant finding for its therapeutic applications. nih.gov The pFe³⁺ values, which indicate the iron-chelating efficiency, for hexadentate 3,4-HOPOs are significantly high, underscoring their potential as potent iron scavenging agents. rsc.orgmdpi.com
Derivatives Bearing Benzyl Hydrazide Substitutions
Recent research has explored the synthesis of 3-hydroxypyridin-4-one derivatives incorporating benzyl hydrazide moieties. matilda.sciencesums.ac.ir These compounds have been investigated for their potential biological activities, including anti-tyrosinase and free radical scavenging properties. matilda.sciencesums.ac.ir The design of these molecules often involves a hybridization approach, combining the 3-hydroxypyridin-4-one scaffold with an acylhydrazone component. researchgate.net
The synthesis is typically a multi-step process. nih.govnih.gov For instance, one synthetic route involves preparing a 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide intermediate, which is then reacted with various substituted benzaldehydes to yield the final benzylidene hydrazide derivatives. nih.gov Spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR are used to confirm the structures of the synthesized compounds. nih.gov Evaluation of these derivatives has shown promising tyrosinase inhibitory effects, with some compounds exhibiting IC₅₀ values comparable to or better than the standard inhibitor, kojic acid. researchgate.netnih.gov
| Compound | Substitution on Benzyl Hydrazide | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound with furan (B31954) ring | Furan ring substitution | 8.94 | researchgate.netnih.gov |
| Compound with 5-bromo-2-hydroxybenzyl hydrazide | 5-bromo-2-hydroxy | 25.29 | researchgate.netnih.gov |
| Compound 6b | 4-OH-3-OCH₃ | 25.82 | nih.gov |
| Compound 6i | Not specified | 25.29 | nih.govresearchgate.net |
| Kojic Acid (Control) | N/A | 16.68 | researchgate.netnih.gov |
Polymerization and Incorporation into Polymeric Ligands
To enhance the functionality of 3-hydroxypyridin-4-ones, particularly for applications like iron overload therapy, they have been incorporated into polymeric structures. nih.govrimpacts.com This strategy aims to create non-absorbable iron-selective chelators that can act within the gastrointestinal tract. nih.govsemanticscholar.org The synthesis of these polymeric ligands typically involves the copolymerization of HPO-containing monomers with other suitable monomers. rimpacts.comresearchgate.net
A common synthetic route begins with the protection of the hydroxyl group of a starting material like 2-methyl-3-hydroxypyran-4-one (maltol). nih.govrimpacts.com This is followed by the reaction with a primary amine to form the pyridinone ring, which is then incorporated into a polymer chain. nih.govrimpacts.com For example, HPO derivatives have been copolymerized with acryloyl chloride using an initiator like 2,2'-azobisisobutyronitrile (AIBN). nih.govrimpacts.com Finally, the protecting group is removed to yield the active polymeric ligand. nih.govrimpacts.com Another approach involves the synthesis of an HPO-containing methacrylamide (B166291) monomer, which is then polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization with a comonomer like N-vinylpyrrolidone (NVP). nih.govrsc.org These polymeric chelators have demonstrated effective iron-binding capabilities. nih.govrsc.org
Theoretical and Computational Studies of this compound
Theoretical and computational methods play a crucial role in understanding and predicting the properties of 3-hydroxypyridin-4-ones. These studies aid in the rational design of new HPO derivatives with optimized characteristics for specific applications. pnu.ac.irrsc.org
Prediction of Hydroxyl pKa Values
The acidity of the hydroxyl group, quantified by its pKa value, is a critical parameter for the chelating ability of this compound. rsc.org Computational methods have been extensively used to predict these pKa values, providing valuable insights for designing effective chelators. rsc.orgnih.gov
Quantum mechanical (QM) calculations have emerged as a reliable tool for predicting the hydroxyl pKa values of this compound. rsc.org The B3LYP density functional theory method, combined with the 6-31+G(d) basis set and the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent effect of water, has been shown to provide accurate predictions. rsc.orgpsu.edu
In one study, this model chemistry was used with a training set of 15 this compound with experimentally known hydroxyl pKa values. rsc.org The predicted pKa values closely matched the observed values, with a high correlation coefficient (r² = 0.98). rsc.org This method was then used to predict the pKa values for a larger test set of 48 this compound, achieving an accuracy of within ±0.2 log units. rsc.org Further validation with newly synthesized this compound showed absolute deviations between predicted and experimental pKa values of 0.13 and 0.43. rsc.org
While static QM calculations are effective, other computational approaches have also been explored. Ab initio molecular dynamics (AIMD) in combination with thermodynamic integration has been used to calculate pKa values, yielding an average error of about 0.3 pKa units. nih.govacs.org This dynamic approach also provides insights into the proton transfer mechanism and solvation structure. nih.govacs.org However, static QM calculations can sometimes overestimate pKa values, with the error depending on the thermodynamic cycle used. nih.govacs.org
| Computational Method | Key Features | Reported Accuracy/Error | Reference |
|---|---|---|---|
| QM (B3LYP/6-31+G(d)/CPCM) | Static calculation with continuum solvent model | Within ±0.2 log units for test set; r² = 0.98 for training set | rsc.org |
| AIMD with Thermodynamic Integration | Dynamic calculation with explicit solvent | Average error of ~0.3 pKa units | nih.govacs.org |
| Static QM (various thermodynamic cycles) | Static calculations | Overestimates pKa by 0.3–7 pKa units | nih.govacs.org |
| QSPR Methods | Quantitative structure-property relationship | Prediction errors of 0.3–1 pKa units | nih.govacs.org |
Semi-Empirical (QSAR) Methods
Quantitative Structure-Activity Relationship (QSAR) methods are valuable computational tools for predicting the physicochemical properties of molecules, including the acidity (pKa) of 3-hydroxypyridin-4-ones (this compound). nih.govrsc.orgresearchgate.net These semi-empirical approaches establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. researchgate.netnih.gov For this compound, QSAR models have been developed to predict the pKa of their hydroxyl groups, a critical parameter for their function as iron chelators. nih.govrsc.orgresearchgate.net
One approach involves using a training set of this compound with experimentally determined hydroxyl pKa values to build the model. nih.govrsc.orgresearchgate.net By correlating these known pKa values with various calculated molecular descriptors, a predictive equation can be derived. For instance, a study utilizing a training set of 15 this compound demonstrated that reliable pKa predictions could be achieved. nih.govrsc.org The resulting model showed a strong correlation (r² = 0.98) between the observed and predicted pKa values for the training set. nih.govrsc.org When this model was applied to a larger test set of 48 this compound, the predicted pKa values were accurate to within ±0.2 log units. nih.govrsc.orgresearchgate.net
However, the accuracy of simple QSAR methods can vary, with prediction errors sometimes ranging from 0.3 to 1 pKa unit, occasionally leading to over- or underestimation of the values. nih.gov More advanced techniques, such as those combining genetic algorithms with partial least squares (GA-PLS), have also been employed to analyze the relationship between structural features and properties like the octanol-water partition coefficient, which is related to acidity. researchgate.netnih.gov These methods help in identifying the most influential molecular descriptors for a given property. nih.gov
Influence of Gas-Phase Acidity and Solvation Free Energies
The acidity of a compound in solution is determined by two key factors: its intrinsic acidity in the gas phase and the energetic effects of solvation. numberanalytics.com Gas-phase acidity reflects the inherent ability of a molecule to donate a proton without the influence of a solvent. numberanalytics.com Solvation free energy, on the other hand, accounts for the interactions between the solute (the HPO molecule and its corresponding anion) and the solvent molecules. chemrxiv.orgnih.gov
For this compound, the pKa values are influenced by the solvation of both the neutral HPO molecule and its deprotonated form. nih.gov Ab initio molecular dynamics (AIMD) simulations, which explicitly include solvent molecules, have shown that trends in HPO pKa values correlate with the strength of the hydrogen bond between the HPO and solvent molecules, as well as the number of solvent molecules surrounding the donor oxygen atom. nih.govresearchgate.net These simulations have revealed that proton transfer from the HPO often occurs through a chain of three water molecules. nih.govresearchgate.net
The absolute solvation free energy of the proton is a crucial thermodynamic quantity for relating gas-phase acidities to aqueous pKa values. wustl.edu Theoretical calculations that combine quantum mechanics with continuum solvation models are often used to estimate these energies. chemrxiv.org Studies have shown that the free energy of deprotonation in the gas phase, coupled with calculations of the solvation free energy difference between the acid and its conjugate base, can provide predictions of pKa. researchgate.net However, static quantum mechanical calculations can sometimes overestimate pKa values by a significant margin (0.3-7 pKa units), depending on the thermodynamic cycle used. researchgate.netnih.gov Dynamic methods like AIMD tend to provide more accurate predictions with lower average errors. nih.gov
Theoretical Evaluation and Prediction of Partition Coefficients (LogP)
The partition coefficient (LogP) is a critical physicochemical parameter that describes the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. pnu.ac.irresearchgate.net For this compound, theoretical methods are widely used to predict LogP values, which are experimentally determined in an octanol/water system. researchgate.netpnu.ac.ir
More advanced methods, such as the combination of quantum mechanics with a polarizable continuum model (PCM), can also be used. researcher.lifejlu.edu.cn For instance, a study on N-aryl-3-hydroxypyridin-4-one derivatives used theoretical investigations to predict their partition coefficients. pnu.ac.ir Similarly, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method has been developed to calculate the transfer free energy of a molecule from the water phase to the n-octanol phase, providing another route to LogP prediction. nih.gov
Influence of Electronic Parameters (Hydrophobicity, Polarizability, Orbital Electronic Charge Density - HOMO, LUMO)
The lipophilicity of this compound, quantified by LogP, is significantly influenced by several electronic parameters. pnu.ac.ir These include hydrophobicity, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pnu.ac.irscifiniti.com
Hydrophobicity: As expected, the hydrophobicity of substituents on the HPO ring plays a direct role in its LogP value. pnu.ac.ir For example, the introduction of more hydrophobic functional groups, such as a butyl group, on the nitrogen of the pyridinone ring leads to higher cytotoxic activity, which correlates with increased lipophilicity. researchgate.net
Polarizability: Polarizability, which is the ease with which the electron cloud of a molecule can be distorted by an electric field, also affects LogP. pnu.ac.ir Substituent groups on the aryl ring of HPO derivatives can increase the polarizability of the molecule. pnu.ac.ir A study found a relationship where an increase in LogP was associated with a decrease in polarizability. pnu.ac.ir
HOMO and LUMO: The energies of the HOMO and LUMO orbitals, and the energy gap between them, are also important. pnu.ac.irnih.gov These frontier orbitals are key to understanding the electronic reactivity of a molecule. nih.gov Research has indicated a clear relationship where an increase in the HOMO-LUMO energy gap, along with molecular size, leads to an increase in LogP. pnu.ac.ir Specifically, the HOMO is often located on the 3-hydroxypyridin-4-one ring, while the LUMO is situated on the rest of the molecule. nih.gov
The following table summarizes the calculated electronic parameters for a series of N-aryl-3-hydroxypyridin-4-one derivatives.
Table 1: Calculated Electronic Parameters for N-aryl-3-hydroxypyridin-4-one Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Polarizability (a.u.) | LogP (Calculated) |
| L1 | -9.01 | -0.98 | 8.03 | 148.2 | -0.77 |
| 2 | -8.93 | -1.25 | 7.68 | 163.6 | -0.93 |
| 3 | -9.04 | -1.28 | 7.76 | 162.8 | -0.66 |
| 4 | -9.00 | -1.33 | 7.67 | 162.9 | -0.62 |
| 5 | -8.80 | -1.33 | 7.47 | 170.8 | -0.28 |
| 6 | -8.84 | -1.39 | 7.45 | 170.0 | -0.31 |
| 7 | -8.80 | -1.41 | 7.39 | 170.1 | -0.32 |
| 8 | -8.53 | -1.21 | 7.32 | 164.7 | -0.21 |
| 9 | -8.67 | -1.22 | 7.45 | 163.8 | -0.35 |
| 10 | -8.64 | -1.26 | 7.38 | 163.9 | -0.33 |
| 11 | -8.97 | -1.41 | 7.56 | 160.7 | -0.52 |
| 12 | -8.98 | -1.44 | 7.54 | 160.0 | -0.56 |
| 13 | -8.97 | -1.46 | 7.51 | 160.0 | -0.54 |
| 14 | -8.82 | -0.97 | 7.85 | 185.0 | -0.23 |
| 15 | -8.86 | -1.03 | 7.83 | 184.2 | -0.26 |
| 16 | -8.84 | -1.03 | 7.81 | 184.3 | -0.25 |
| Data sourced from a theoretical study on N-aryl-3-hydroxypyridine-4-ones derivative compounds. pnu.ac.ir |
Effects of Computational Method, Basis Set, and Solvent
When theoretically evaluating the partition coefficients (LogP) of 3-hydroxypyridin-4-ones (this compound), the choice of computational method, basis set, and solvent model can potentially influence the results. pnu.ac.ir However, studies have shown that for this compound, these factors may not have a substantial impact on the calculated LogP values. pnu.ac.ir
One investigation into a series of HPO derivatives found that the type of computational method, the basis set employed, and the solvent considered did not fundamentally alter the resulting LogP values. pnu.ac.ir This suggests a degree of robustness in the theoretical prediction of this property for this class of compounds, at least with respect to these specific computational parameters.
Electronic Structure Analysis (e.g., DFT Calculations)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like 3-hydroxypyridin-4-ones (this compound). nih.govrsc.orgresearchgate.net DFT calculations provide valuable insights into molecular properties, geometries, and reactivity. pku.edu.cn
For this compound, DFT calculations have been employed to study various aspects of their electronic structure. nih.govrsc.org One key application is the calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as the energy gap between them. nih.gov These parameters are crucial for predicting the reactivity of the compounds. nih.gov For instance, in a study of 3-hydroxypyridin-4-one benzyl-hydrazide derivatives, the HOMO was found to be located on the 3-hydroxypyridin-4-one ring, while the LUMO was situated on the rest of the molecule. nih.gov
DFT is also used to determine optimized molecular geometries and to simulate vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. scifiniti.com Furthermore, DFT calculations can be used to analyze the charge distribution within a molecule, providing information about its polarity and potential for intermolecular interactions. scifiniti.com For example, in the study of a pyran-2-one derivative, DFT calculations showed significant charge delocalization during tautomeric transformations, which affects the molecule's reactivity. scifiniti.com
The choice of functional and basis set is an important consideration in DFT calculations. A common choice for organic molecules like this compound is the B3LYP functional combined with a basis set such as 6-31+G**. nih.govrsc.org
Chelation Chemistry and Metal Ion Binding Affinity of 3-Hydroxypyridin-4-ones (this compound)
3-Hydroxypyridin-4-ones (this compound) are a significant class of organic ligands renowned for their effective metal-chelating properties, particularly with hard metal ions. Their chemical structure and electronic properties make them highly suitable for forming stable complexes with various metal ions, a characteristic that has been extensively studied and utilized in medicinal chemistry.
Ligand Characteristics (Bidentate, High Specificity, and Selectivity)
3-Hydroxypyridin-4-ones are bidentate ligands, meaning they bind to a central metal atom at two points. acs.orgkcl.ac.uknih.govacs.org This chelation occurs through the deprotonated hydroxyl group at the 3-position and the carbonyl oxygen at the 4-position of the pyridinone ring. nih.gov This bidentate nature is a fundamental characteristic that contributes to the stability of the metal complexes they form.
A key feature of this compound is their high specificity and selectivity for certain metal ions, most notably iron(III). semanticscholar.orgresearchgate.net This selectivity arises from the electronic properties of the oxygen donor atoms, which are hard Lewis bases, showing a preference for hard Lewis acids like Fe³⁺. researchgate.net The affinity of this compound for trivalent cations is significantly higher than for divalent cations. kcl.ac.uk This selectivity is crucial for their application as iron chelators, as it minimizes the chelation of other essential divalent metal ions in biological systems. The pyridinone ring itself is readily synthesized and can be modified to create tetradentate, hexadentate, and octadentate chelators, which can further enhance the stability and selectivity of the resulting metal complexes. kcl.ac.uk
Formation of Metal Complexes (e.g., Iron(III), Copper(II), Aluminum)
Due to their coordination capabilities, 3-hydroxypyridin-4-ones form stable complexes with a range of metal ions. The most extensively studied of these is the iron(III) complex. Given that iron(III) has a preferred coordination number of six, three bidentate HPO ligands coordinate to a single iron(III) ion to form a stable octahedral complex with a 3:1 ligand-to-metal stoichiometry. kcl.ac.ukresearchgate.net
This compound also form complexes with other metal ions, including copper(II) and aluminum(III). nih.govrsc.orgle.ac.uk For instance, 1,2-dimethyl-3-hydroxypyridin-4-one and its 1,2-diethyl analog form 2:1 complexes with copper(II). nih.gov Similarly, stable tris-complexes with aluminum(III) and gallium(III) have been characterized. rsc.orgle.ac.uk The ability to form complexes with these metals highlights the versatility of this compound as ligands.
A more biologically relevant measure of iron chelation efficiency is the pFe value (or pFe³⁺), which represents the negative logarithm of the free iron(III) concentration at physiological pH (7.4) under specific total ligand and iron concentrations. kcl.ac.uk this compound generally exhibit high pFe values, indicating their strong iron-binding capacity under physiological conditions. For instance, the introduction of a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring has been shown to significantly increase the pFe³⁺ value. acs.orgnih.gov For example, 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one has a pFe³⁺ of 21.4, and 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one has a pFe³⁺ of 21.5, both considerably higher than that of Deferiprone (19.4). acs.orgnih.gov Certain hexadentate HPO ligands have been reported with pFe values as high as 27.24 and over 31. kcl.ac.uknih.govacs.org
| Compound | logK₁ | pFe³⁺ |
| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 acs.orgnih.gov | |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 acs.orgnih.gov | |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 acs.orgnih.gov | |
| Hexadentate HPO (CP254) | 33.2 (log K) acs.org | 27.24 acs.org |
| Hexadentate HPO (undisclosed structure) | >34 kcl.ac.uknih.gov | >31 kcl.ac.uknih.gov |
A significant property of the iron(III) complexes of many this compound is their neutral charge at physiological pH. cdnsciencepub.com The HPO ligand is a monoprotic acid, and upon chelation with Fe³⁺, the three ligands lose a proton each, resulting in a neutral [Fe(L)₃] complex. This lack of charge is a crucial factor as it allows the complex to readily cross cell membranes, a process that is often hindered for charged species. cdnsciencepub.com This characteristic is vital for the biological activity of these compounds, particularly in their role as iron chelators that can access intracellular iron pools.
Mechanistic Aspects of Metal Ion Chelation and Removal
The mechanism of metal ion chelation by this compound involves the formation of a stable five-membered chelate ring with the metal ion. researchgate.net In the context of iron removal from biological systems, the HPO ligand, being lipophilic, can permeate cell membranes to access iron stores. nih.govnih.gov Once inside the cell, it chelates iron(III), forming the stable, neutral 3:1 complex. researchgate.net This neutral complex can then efflux from the cell and be excreted from the body. cdnsciencepub.com Studies have shown that this compound can mobilize iron from both hepatocellular and reticuloendothelial iron stores. nih.gov The chelated iron can be excreted through both urine and bile. nih.gov
Coordination with Specific Metal Ions (e.g., Mg²⁺, Mn²⁺)
While this compound show a strong preference for trivalent cations like Fe³⁺, they can also coordinate with divalent metal ions such as magnesium (Mg²⁺) and manganese (Mn²⁺). rsc.orgscienceopen.com However, their affinity for these ions is considerably lower than for iron(III). The interaction with these essential divalent cations is an important consideration in the design of therapeutic chelating agents to ensure minimal disruption of normal metabolic processes. The 3-hydroxy-4-pyranone scaffold, a precursor to this compound, has been noted for its bidentate chelating capacity towards Mg²⁺ and Mn²⁺ in the context of inhibiting metal-dependent enzymes. scienceopen.com The stability of complexes with these divalent ions is generally lower, making this compound highly selective for iron(III) under biological conditions where multiple metal ions are present. semanticscholar.org
Mechanistic Insights into Enzyme Inhibition (Chemical Perspective)
3-Hydroxypyridin-4-ones (this compound) represent a versatile class of heterocyclic compounds recognized for their potent metal-chelating properties. rsc.org This ability to bind metal ions is central to their function as inhibitors of various metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. rsc.orgacs.org The core mechanism of inhibition by this compound involves the formation of stable complexes with the metal cofactor in the enzyme's active site, thereby rendering the enzyme inactive. wikipedia.org The specific interactions and the targeted metal ion can vary depending on the enzyme .
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in mammals and enzymatic browning in plants. rsc.orgnih.gov The active site of tyrosinase contains two copper atoms that are essential for its catalytic function, which involves the oxidation of phenols. rsc.org 3-Hydroxypyridin-4-ones have demonstrated significant potential as tyrosinase inhibitors due to their structural similarity to known inhibitors like kojic acid and their superior affinity for copper (Cu²⁺) ions. d-nb.infomdpi.com
The primary mechanism of inhibition involves the bidentate chelation of the copper ions within the tyrosinase active site by the HPO molecule. rsc.orgnih.gov The 3-hydroxy and 4-keto groups of the pyridinone ring form a stable complex with the copper ions, effectively blocking the substrate from accessing the active site. sums.ac.irtandfonline.com This action prevents the hydroxylation of monophenols and the subsequent oxidation of o-diphenols, the two catalytic activities of tyrosinase. d-nb.info Kinetic studies have frequently characterized this as a competitive mode of inhibition. nih.govresearchgate.netresearchgate.net The effectiveness of HPO derivatives as tyrosinase inhibitors is often correlated with their copper-chelating capability. rsc.org
Table 1: Inhibitory Activity of Selected 3-Hydroxypyridin-4-one Derivatives against Tyrosinase
| Compound ID | Substituent Group | IC₅₀ (μM) | Inhibition Type | Source |
| 6i | Benzyl hydrazide substitution | 25.29 | Competitive | nih.govresearchgate.net |
| I | Hydroxy pyridinone | 1.95 | Not specified | rsc.org |
| II | Hydroxy pyridinone | 2.79 | Not specified | rsc.org |
| III | Oxime ether moiety | 2.04 | Not specified | rsc.org |
| IV | Oxime ether moiety | 1.60 | Not specified | rsc.org |
| 6b | 4-OH-3-OCH₃ substitution | 25.82 | Competitive | researchgate.net |
The chelating prowess of this compound extends beyond copper, allowing them to inhibit a range of other metalloenzymes by targeting different metal cofactors. rsc.orgacs.org This has led to their investigation as inhibitors for enzymes crucial to the life cycles of various pathogens and those involved in human diseases. researchgate.netmdpi.com
Human Immunodeficiency Virus (HIV) integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. researchgate.netmdpi.com This process is dependent on two magnesium (Mg²⁺) ions held in the enzyme's active site by a triad (B1167595) of acidic residues: Asp64, Asp116, and Glu152 (the DDE triad). nih.gov
The 3-hydroxypyridin-4-one scaffold serves as a key pharmacophore in several approved HIV integrase inhibitors. researchgate.netmdpi.com The mechanism involves the HPO's chelating triad motif, which coordinates the two Mg²⁺ ions in the active site. nih.gov This binding action competes with the viral DNA, effectively blocking the strand transfer reaction and preventing the integration of the viral genome into the host's DNA. researchgate.netresearchgate.net Research has led to the development of HPO derivatives with potent anti-HIV activity, such as HPCAR-28, which demonstrates inhibitory activity in the low nanomolar range. researchgate.netnih.gov
Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that plays a role in the metabolism of catecholamine neurotransmitters. rsc.orgnih.gov Inhibition of COMT is a therapeutic strategy in the treatment of Parkinson's disease. nih.govnih.gov this compound have been identified as effective non-nitrocatechol inhibitors of COMT. nih.gov
They function as heterocyclic mimics of the natural catechol substrate. rcsb.orgpdbj.org X-ray crystallography has revealed that HPO inhibitors bind to the COMT active site, forming a complex with the enzyme, the cofactor S-adenosyl-L-methionine (SAM), and the essential Mg²⁺ ion. rcsb.orgpdbj.org This binding mode is distinct from that of traditional nitrocatechol inhibitors and has been optimized to produce compounds with IC₅₀ values in the low micromolar range. nih.govrcsb.org
Table 2: In Vitro Inhibitory Activity of a Synthetic Series of 3-Hydroxypyridin-4-ones against COMT
| Compound ID | Description | IC₅₀ (μM) | Source |
| 27a | Phenyl group directly on pyridone | 4.55 | nih.gov |
| 27i | Phenyl group separated by spacer | 5.76 | nih.gov |
| General Series | 10 synthetic derivatives | 4.55 - 19.8 | nih.gov |
The human cytomegalovirus (HCMV) is a widespread herpesvirus whose replication depends on a terminase complex for packaging its DNA. nih.govnih.gov A key component of this complex is the pUL89 protein, which possesses an endonuclease domain that cleaves the viral DNA. nih.govmdpi.com The catalytic activity of this endonuclease is dependent on divalent metal ions, particularly manganese (Mn²⁺). researchgate.netnih.gov
The C-terminal domain of pUL89 has an RNase H/integrase-like fold, making it a target for inhibitors with a chelating triad motif. nih.govnih.gov 3-Hydroxypyridin-4-one analogues, specifically 3-hydroxypyrimidine-2,4-diones, have been identified as potent inhibitors of pUL89. nih.gov These compounds function by chelating the manganese ions in the active site, which inhibits the endonuclease activity and, consequently, viral replication. nih.govnih.gov
The influenza virus relies on an enzyme known as a cap-dependent endonuclease, located in its polymerase acidic (PA) protein, to replicate. nih.govosti.gov This enzyme performs a "cap-snatching" function, cleaving host-cell mRNAs to use as primers for viral mRNA synthesis. acs.org The active site of the PA endonuclease contains two divalent metal ions (either Mn²⁺ or Mg²⁺) that are crucial for its catalytic function. researchgate.net
3-Hydroxypyridin-4-ones have been developed as effective inhibitors of this viral enzyme. osti.govacs.org They act as bimetal chelating ligands that bind directly to the two metal ions in the catalytic center. acs.orgresearchgate.net This chelation blocks the endonuclease activity, preventing the cap-snatching process and halting viral transcription. researchgate.net Crystal structures have confirmed this binding mode, showing the HPO scaffold occupying the active site and coordinating both metal ions. researchgate.net
Inhibition of Metalloenzymes
Advanced Analytical Characterization of this compound
The comprehensive characterization of 3-Hydroxypyridin-4-ones (this compound) is crucial for ensuring their purity, confirming their chemical structure, and understanding their physicochemical properties. Advanced analytical techniques play a pivotal role in this process, with spectroscopic methods being particularly powerful tools.
Spectroscopic Analysis (e.g., NMR for Purity and Structure Confirmation)
Spectroscopic analysis, especially Nuclear Magnetic Resonance (NMR) spectroscopy, is an indispensable method for the detailed characterization of this compound. iwaponline.com It provides high-resolution information at the atomic level, enabling the unambiguous determination of molecular structure and the quantification of purity. biopharminternational.com
Structural Confirmation:
Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the synthesized structures of HPO derivatives. mdpi.comacs.org
¹H NMR: The proton NMR spectra of this compound exhibit characteristic signals that confirm their structural integrity. For instance, in N-unsubstituted pyridones, the presence of a characteristic pyridone H-6 singlet or doublet is often observed. mdpi.com The chemical shifts (δ) and coupling constants (J) of the protons on the pyridinone ring and any substituents provide definitive evidence for the proposed structure. mdpi.com For example, in a study of 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one, the two vinylic protons on the pyridinone ring appeared as doublets with a coupling constant of JHH = 7.2 Hz. mdpi.com
¹³C NMR: The carbon NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Characteristic peaks for the carbonyl group of the pyridone ring and the acyl moiety are typically observed at specific chemical shifts, confirming the presence of these functional groups. mdpi.com
The existence of this compound in the pyridone tautomeric form can also be confirmed by NMR. The ¹H NMR spectra of these compounds often display a downfield singlet or doublet for the NH group, providing evidence for the pyridone structure. mdpi.com
Purity Assessment:
NMR spectroscopy is also a powerful tool for assessing the purity of HPO compounds. hyphadiscovery.com The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be employed to determine the exact purity and content of the target compound by comparing the integral of a specific signal of the analyte to that of a certified internal standard. hyphadiscovery.com This method offers high precision and accuracy for purity determination.
Advanced NMR Techniques:
For more complex HPO derivatives or for studying their interactions with other molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide detailed correlation information between protons and their directly attached carbons, further aiding in structural elucidation. bruker.comnih.gov These techniques are particularly valuable for characterizing the higher-order structure of complex systems. bruker.comnih.gov
The following tables present representative ¹H and ¹³C NMR data for several HPO derivatives, illustrating the application of NMR in their characterization.
Table 1: Representative ¹H NMR Data for Selected 3-Hydroxypyridin-4-one Derivatives
| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) | Reference |
| 5-(4-Chlorobenzoyl)-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one | DMSO-d₆ | 6.77 (dd, 1H), 7.13 (d, 1H), 7.53 (d, 2H), 7.75 (d, 2H), 7.81 (d, 1H), 7.99 (s, 1H), 12.30 (d, 1H) | mdpi.com |
| 5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one | DMSO-d₆ | 7.48 (tt, 1H), 7.52–7.57 (m, 4H), 7.75–7.79 (m, 4H), 7.88 (d, 1H), 8.40–9.40 (br s, 1H), 12.22 (d, 1H) | mdpi.com |
| 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(4-cyanobenzylidene)benzohydrazide | DMSO-d₆ | 12.26 (brs, 1H), 8.52 (s, 1H), 8.09 (s, 1H), 7.93 (m, 5H), 7.72 (s, 3H), 7.60 (s, 1H), 6.23 (s, 1H), 1.98 (s, 3H) | nih.gov |
| 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(4-isopropylbenzylidene)benzohydrazide | DMSO-d₆ | 1.26–1.28 (m, 6H), 2.06 (s, 3H), 2.98 (m, 1H), 6.32 (d, 1H), 7.33–7.49 (m, 3H), 7.71–7.87 (m, 4H), 8.03–8.18 (m, 2H), 8.47 (s, 1H), 11.94 (s, 1H) | nih.gov |
| 1-(m-Nitrophenyl)-2-methyl-3-hydroxypyridin-4-one | Not Specified | 1.93 (s, 3H), 6.25 (d, 1H), 7.64 (d, 1H), 7.83–7.88 (m, 1H), 7.98–8.00 (m, 1H), 8.38-8.40 (m, 2H) | srce.hr |
Table 2: Representative ¹³C NMR Data for Selected 3-Hydroxypyridin-4-one Derivatives
| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 5-(4-Chlorobenzoyl)-2-(furan-2-yl)-3-hydroxypyridin-4(1H)-one | DMSO-d₆ | 112.6, 112.9, 119.3, 120.8, 128.1, 131.1, 136.7, 137.0, 137.2, 143.8, 144.1, 144.7, 168.7 (C=O), 192.6 (C=O) | mdpi.com |
| 5-(4-Chlorobenzoyl)-3-hydroxy-2-phenylpyridin-4(1H)-one | DMSO-d₆ | 120.8, 127.4, 128.1, 128.40, 128.43, 129.1, 131.16, 131.19, 136.6, 136.9, 137.3, 146.1, 169.0 (C=O), 192.7 (C=O) | mdpi.com |
| 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(4-cyanobenzylidene)benzohydrazide | DMSO-d₆ | 170.25, 164.92, 162.42, 146.80, 145.63, 142.04, 139.05, 138.40, 135.18, 134.85, 133.27, 130.53, 130.20, 129.17, 128.19, 126.54, 119.11, 112.52, 111.53, 13.91 | nih.gov |
| 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(4-isopropylbenzylidene)benzohydrazide | DMSO-d₆ | 170.24, 164.91, 162.07, 153.37, 148.84, 142.62, 142.01, 138.40, 135.23, 135.16, 130.29, 130.12, 129.12, 129.09, 128.12, 127.76, 127.34, 126.42, 125.83, 111.52, 33.87, 24.14, 13.85 | nih.gov |
| 1-(m-Nitrophenyl)-2-methyl-3-hydroxypyridin-4-one | Not Specified | 13.31, 111.16, 122.42, 123.43, 130.91, 133.94, 128.43, 137.81, 142.08, 144.96, 148.16, 169.88 | srce.hr |
Haloperoxidases Hpos : Enzymatic and Biomimetic Catalysis
Enzyme Classification and Structure-Function Relationships
Haloperoxidases are classified by the most electronegative halide ion they are capable of oxidizing. For instance, a chloroperoxidase can oxidize chloride, bromide, and iodide, while a bromoperoxidase can only oxidize bromide and iodide. rsc.orgscispace.com The two primary classes of haloperoxidases, heme-dependent and vanadium-dependent, are distinguished by their respective prosthetic groups, which in turn dictate their catalytic mechanisms. rsc.orgscispace.com
Heme-Dependent Haloperoxidases
Heme-dependent haloperoxidases utilize a heme iron cofactor to catalyze halogenation reactions. nih.gov These enzymes are found in various organisms, including fungi, bacteria, and mammals. nih.gov The catalytic cycle of heme-dependent haloperoxidases begins with the reaction of the ferric heme iron [Fe(III)] with hydrogen peroxide (H₂O₂). This reaction forms a highly reactive ferryl intermediate known as Compound I, which is an Fe(IV)-oxo porphyrin cation radical. rsc.orgnih.govfrontiersin.org Compound I then oxidizes a halide ion (X⁻) by two electrons to generate a hypohalous acid (HOX) or a related electrophilic halogenating species. nih.govfrontiersin.org This species is then released from the active site to react with a suitable organic substrate. frontiersin.orgmdpi.com
Heme-dependent haloperoxidases are known for their high catalytic activity but often exhibit poor stability in the presence of H₂O₂. rsc.org They also tend to have broad substrate specificity and limited regioselectivity, as the reactive halogenating species diffuses from the enzyme before reacting with the substrate. frontiersin.orgmdpi.com
Table 1: Key Characteristics of Heme-Dependent Haloperoxidases
| Feature | Description |
| Prosthetic Group | Heme (iron-protoporphyrin IX) |
| Key Intermediate | Compound I (Fe(IV)-oxo porphyrin cation radical) |
| Reactants | Hydrogen Peroxide (H₂O₂), Halide ions (Cl⁻, Br⁻, I⁻) |
| Product | Hypohalous acid (HOX) |
| Substrate Specificity | Generally broad and non-selective |
Vanadium-Dependent Haloperoxidases (V-HPOs)
Vanadium-dependent haloperoxidases (V-HPOs) are a robust class of enzymes found in marine algae, fungi, and bacteria that utilize a vanadate (B1173111) cofactor. chemrxiv.orgmdpi.comacs.org These enzymes are noteworthy for their stability in the presence of hydrogen peroxide and organic solvents. mdpi.comnih.gov
A key characteristic of V-HPOs is that the vanadium center remains in the stable +5 oxidation state throughout the entire catalytic cycle. mdpi.comumich.edursc.orgnih.govacs.org The vanadium atom functions as a Lewis acid to activate hydrogen peroxide, rather than undergoing redox cycling. umich.edursc.orgacs.org This stability contributes to the robustness of V-HPOs, as they are not susceptible to the oxidative inactivation that can affect heme-dependent enzymes. mdpi.com
Catalytic Mechanism of Halide Activation
The catalytic mechanism of both heme-dependent and vanadium-dependent haloperoxidases involves the activation of a halide ion by hydrogen peroxide to generate an electrophilic halogenating species. frontiersin.orgrsc.orgscispace.com
In heme-dependent haloperoxidases , the catalytic cycle is initiated by the reaction of the heme iron with H₂O₂ to form the highly reactive Compound I. rsc.orgscispace.com This intermediate then oxidizes the halide ion (X⁻) to produce a hypohalous acid (HOX), which subsequently halogenates the organic substrate. rsc.orgmdpi.com
In vanadium-dependent haloperoxidases , the catalytic cycle begins with the coordination of hydrogen peroxide to the vanadium(V) center, forming a peroxo-vanadate complex. frontiersin.orgnih.gov This activated complex is then attacked by a halide ion, leading to the formation of a hypohalous acid (HOX) and regeneration of the vanadate cofactor. umich.edursc.orgnih.gov The generated hypohalous acid can then diffuse from the active site to react with a substrate, or in some cases, may remain associated with the enzyme, leading to more selective halogenation. frontiersin.orgacs.org
Table 2: Comparison of Catalytic Mechanisms
| Enzyme Class | Prosthetic Group | Key Intermediate | Halide Activation |
| Heme-Dependent HPO | Heme (Fe) | Compound I (Fe(IV)-oxo) | Oxidation of halide by Compound I |
| Vanadium-Dependent HPO | Vanadate (V) | Peroxo-vanadate complex | Nucleophilic attack of halide on peroxo-vanadate |
Catalytic Mechanisms and Substrate Scope
Haloperoxidases utilize hydrogen peroxide to activate halide ions, which then react with activated substrates like alkenes or phenols. rsc.orgscispace.com The primary product of the enzymatic reaction is a hypohalite, which is then responsible for the halogenation of the organic substrate. researchgate.netrsc.org
The substrate scope of haloperoxidases can be broad, particularly for heme-dependent enzymes where the reactive hypohalite diffuses from the active site. frontiersin.orgmdpi.com This can lead to a lack of selectivity in the halogenation reaction. mdpi.com However, some haloperoxidases, particularly those of bacterial origin and certain V-HPOs, exhibit greater selectivity, suggesting that the halogenation reaction may occur within or in close proximity to the enzyme's active site. scispace.comfrontiersin.orgacs.org This allows for more controlled and specific halogenation of substrates.
Oxidation of Halide Ions (Cl-, Br-, I-) to Hypohalous Acids
The fundamental reaction catalyzed by haloperoxidases is the two-electron oxidation of a halide ion (X⁻) using hydrogen peroxide (H₂O₂) to produce the corresponding hypohalous acid (HOX). udel.edu This process can be represented by the general equation:
H₂O₂ + X⁻ + H⁺ → H₂O + HOX udel.edu
The reactivity of the halide ions follows the order I⁻ > Br⁻ > Cl⁻, with iodide being oxidized more readily than bromide, and bromide more readily than chloride. acs.orgudel.edu This enzymatic process is crucial for the in-situ generation of reactive halogenating species. rsc.org
Two primary types of haloperoxidases are known, distinguished by their prosthetic groups: heme-dependent and vanadium-dependent haloperoxidases. rsc.orgscispace.com
Heme-dependent haloperoxidases utilize an iron-porphyrin complex (heme) in their active site. The catalytic cycle involves the formation of a high-valent iron species, known as Compound I, upon reaction with H₂O₂. This intermediate then oxidizes the halide ion. rsc.org
Vanadium-dependent haloperoxidases (V-HPOs) contain a vanadate ion (VO₄³⁻) as a cofactor. nih.gov In this case, hydrogen peroxide coordinates to the vanadium(V) center, forming a peroxo-vanadate species. This activated complex then reacts with the halide ion to generate the hypohalous acid. rsc.orgudel.edu A key distinction of V-HPOs is that the oxidation state of the vanadium does not change during the catalytic cycle, which contributes to their higher stability against oxidative inactivation compared to their heme-dependent counterparts. nih.gov
The generated hypohalous acid is a reactive electrophilic species ("X⁺" equivalent) that can then participate in various reactions with organic substrates. nih.gov If no suitable organic substrate is present, the hypohalous acid can react with another molecule of hydrogen peroxide to produce singlet oxygen and regenerate the halide ion. nih.govrsc.org
Peroxide-Dependent Activation (e.g., H₂O₂ as Oxidant)
The activation of haloperoxidases is critically dependent on the presence of a peroxide, most commonly hydrogen peroxide (H₂O₂). rsc.orgscispace.com The reaction is initiated by the binding of H₂O₂ to the enzyme's active site, which is the first step in the catalytic cycle for both heme- and vanadium-dependent haloperoxidases. udel.edunih.gov
In vanadium-dependent haloperoxidases , the binding of hydrogen peroxide to the vanadate cofactor is a crucial activation step. udel.edunih.gov Kinetic studies have shown that the reaction follows a Bi Bi ping-pong mechanism, where H₂O₂ binds first, followed by the halide ion. udel.edunih.gov The coordination of peroxide to the vanadium center activates it for nucleophilic attack by the halide ion. nih.gov This process is facilitated by specific amino acid residues in the active site that help to position and activate the bound peroxide. nih.gov
For heme-dependent haloperoxidases , the reaction with H₂O₂ leads to the formation of the highly reactive ferryl-porphyrin radical cation intermediate, Compound I. rsc.org This species is a powerful oxidant responsible for the subsequent oxidation of the halide ion.
The concentration of hydrogen peroxide is a critical parameter. While it is the essential co-substrate, high concentrations can lead to the inactivation of the enzyme, particularly the less stable heme-dependent haloperoxidases. rsc.org Therefore, controlling the in-situ concentration of H₂O₂ is often necessary for practical applications. rsc.org
Broad Substrate Specificity
Haloperoxidases generally exhibit broad substrate specificity, meaning they can act on a wide range of organic molecules. frontiersin.orgrsc.org This characteristic makes them versatile catalysts for various chemical transformations. However, this broad specificity can also lead to a lack of regioselectivity in many cases, as the reactive hypohalite species often diffuses from the active site and reacts with the substrate in the bulk solution based on the substrate's intrinsic chemical reactivity. rsc.org
The range of substrates includes, but is not limited to:
Electron-rich aromatic compounds like phenols and anilines. rsc.org
Alkenes, which can undergo halogenation and other oxidative transformations. nih.govasm.org
Alkynes. researchgate.net
Prochiral sulfides, which can be asymmetrically oxidized. researchgate.netect-journal.kz
Indoles. nih.gov
Recent research has focused on understanding and engineering the substrate specificity of haloperoxidases. nih.govchemrxiv.orgthieme-connect.de While many haloperoxidases release the reactive halogenating agent, some bacterial haloperoxidases have been discovered that exhibit greater control over the reaction, leading to higher regio- and stereoselectivity. rsc.orgnih.gov It is believed that in these enzymes, the substrate binds in a specific pocket near the active site, allowing for a more controlled halogen transfer. nih.govnih.gov
Table 1: Examples of Substrates for Haloperoxidases
| Substrate Class | Specific Examples | Source |
|---|---|---|
| Aromatics | Phenol (B47542), Aniline, Indole | rsc.orgnih.gov |
| Alkenes | Styrene, Dienes | nih.govresearchgate.net |
| Sulfides | Thioanisole (B89551) | researchgate.netect-journal.kz |
Types of Catalyzed Reactions
Haloperoxidases are capable of catalyzing a variety of chemical reactions beyond simple halogenation. The versatility stems from the reactive intermediates generated during the catalytic cycle.
Halogenation Reactions (Regio- and Stereoselectivity)
The primary reaction catalyzed by haloperoxidases is halogenation. frontiersin.org This typically involves the electrophilic addition of a halogen to an electron-rich substrate. rsc.org
Regioselectivity: In many cases, particularly with fungal and algal haloperoxidases, the regioselectivity of the halogenation is primarily determined by the inherent reactivity of the substrate rather than by enzymatic control. rsc.org This is because the hypohalous acid generated often diffuses out of the active site before reacting. rsc.org However, some bacterial haloperoxidases have been shown to exhibit high regioselectivity, suggesting that the substrate is bound within the enzyme's active site, guiding the halogenation to a specific position. nih.govchemistryviews.org For example, the vanadium-dependent chloroperoxidase from Streptomyces species can catalyze chlorofunctionalization reactions with strict regiochemical control. nih.gov
Stereoselectivity: Similar to regioselectivity, the stereoselectivity of haloperoxidase-catalyzed reactions can vary. While many reactions proceeding via a diffusible intermediate are not stereoselective, there are notable exceptions. rsc.org Certain haloperoxidases can catalyze enantioselective reactions, particularly in the formation of halohydrins from alkenes and the oxidation of prochiral sulfides. researchgate.netect-journal.kz Some bacterial vanadium-dependent haloperoxidases are known to perform halogenation with strict stereochemical control. nih.gov The ability of some HPOs to mediate enantioselective halonium-induced cyclization reactions has also been reported. nih.gov
Epoxidation
Certain haloperoxidases, notably the chloroperoxidase from the fungus Caldariomyces fumago, can catalyze the epoxidation of alkenes. nih.gov In this reaction, an oxygen atom is transferred to the double bond of the alkene, forming an epoxide. This reaction is significant as epoxides are valuable chiral building blocks in organic synthesis. google.com The enzymatic epoxidation can proceed with a degree of enantioselectivity. google.comresearchgate.net The combination of haloperoxidase-catalyzed halohydrin formation followed by enzymatic ring closure offers an alternative pathway to epoxides. asm.org
Table 2: Haloperoxidase-Catalyzed Epoxidation of Alkenes
| Alkene Substrate | Enzyme | Product | Source |
|---|---|---|---|
| Styrene | Chloroperoxidase (Caldariomyces fumago) | Styrene oxide | nih.gov |
| Various dienes | Chloroperoxidase (Caldariomyces fumago) | Monoepoxides | researchgate.net |
Hydroxylation
Haloperoxidases can also catalyze hydroxylation reactions, where a hydroxyl group (-OH) is introduced into a C-H bond of a substrate. frontiersin.org This includes the hydroxylation of alkanes and aromatic compounds. rsc.orgdntb.gov.ua For instance, some fungal peroxygenases, which are a type of heme-thiolate haloperoxidase, can hydroxylate the terminal methyl group of alkanes, a chemically challenging transformation. researchgate.net This reaction can lead to the formation of primary alcohols and, upon further oxidation, aldehydes and carboxylic acids. researchgate.net The regioselectivity of hydroxylation can vary depending on the enzyme and the substrate. researchgate.net
Oxidation of Organic Sulfides
Vanadium-dependent haloperoxidases (V-HPOs) are not only capable of oxidizing halides but also demonstrate the ability to oxidize organic sulfides to their corresponding sulfoxides. nih.govnih.gov This reactivity has been explored using model vanadium complexes, which have been shown to effectively catalyze the oxidation of aryl alkyl sulfides. nih.gov
One notable study utilized four vanadium complexes with tripodal amine ligands: K[VO(O₂)(heida)], VO₂(bpg), K[VO₂(ada)], and K₂[VO(O₂)(nta)]. These complexes were successful in oxidizing thioanisole and other aryl alkyl sulfides. nih.gov The reaction is highly selective, yielding almost exclusively the sulfoxide (B87167) with minimal formation of the sulfone by-product (less than 3% over a three-hour period). nih.gov This high degree of selectivity is consistent with an electrophilic oxidation mechanism. nih.gov
The reaction kinetics reveal a first-order dependence on the substrate concentration, a characteristic that mirrors the kinetics of bromide oxidation by the same complexes. nih.gov Interestingly, unlike bromide oxidation, the acid required for the activation of the peroxovanadium complex is not consumed during the sulfide (B99878) oxidation process. nih.gov
The enantioselective nature of this oxidation has also been a subject of investigation. The vanadium bromoperoxidase (V-BPO) from the brown seaweed Ascophyllum nodosum catalyzes the oxidation of methyl phenyl sulfide to the (R)-sulfoxide with a high enantiomeric excess (ee) of up to 91%. nih.govacs.org In contrast, the V-BPO from the red seaweed Corallina pilulifera produces the (S)-enantiomer, albeit with a lower yield and enantioselectivity. nih.govacs.org The vanadium chloroperoxidase (V-CPO) from the fungus Curvularia inaequalis, however, yields a racemic mixture of the sulfoxide. nih.gov
| Enzyme Source | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Ascophyllum nodosum (brown seaweed) | (R)-sulfoxide | 55 | 85 (up to 91) |
| Corallina pilulifera (red seaweed) | (S)-sulfoxide | 18 | 55 |
| Curvularia inaequalis (fungus) | Racemic | 54 | - |
Computational Studies of Catalytic Pathways (e.g., DFT Calculations)
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the intricate catalytic mechanisms of V-HPOs. nih.govacs.org These computational studies have provided detailed insights into the steps involved in the activation of the vanadium cofactor and the subsequent reaction with hydrogen peroxide. nih.govacs.orgnih.gov
DFT calculations have demonstrated the critical role of protonation in the activation of the resting form of the vanadium cofactor. nih.govacs.org The reaction with hydrogen peroxide is proposed to proceed through the formation of an aqua complex, followed by the release of an apical water molecule and the binding of hydrogen peroxide to the vanadium center. nih.govacs.org This sequence of events leads to the formation of a side-on peroxo species, which is the active form of the enzyme. nih.govacs.org The presence of an acid-base catalyst has been shown to significantly accelerate this conversion. nih.govacs.org
The proposed catalytic cycle, supported by both experimental and computational evidence, begins with the vanadium(V)-dioxo-dihydroxo resting state. nih.gov This complex reacts with hydrogen peroxide and a proton to form a vanadium(V)-dioxo-peroxo complex, which then reacts with a halide to form hypohalide (HOX). nih.gov More recent DFT studies suggest an alternative mechanism where the halide reacts directly with a vanadium(V)-dioxo(hydroxo)hydroperoxo intermediate, bypassing the formation of the peroxo complex. nih.gov
Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been employed to investigate the halogenation of substrates within the enzyme's active site. acs.org These studies highlight the importance of the protein environment in orienting the substrate and stabilizing the transition state for the halogen transfer reaction. acs.org
Biomimetic Catalysis and Artificial Enzyme Design
The inherent limitations of natural enzymes, such as cost and stability, have spurred the development of artificial mimics. sci-hub.seresearchgate.net This field of biomimetic catalysis aims to create synthetic molecules and materials that replicate the function of natural enzymes like this compound.
Development of Artificial V-HPOs Mimic Enzymes
Significant progress has been made in creating functional mimics of V-HPOs. Early work demonstrated that simple vanadate ions in acidic solution could catalyze the oxidation of halides by hydrogen peroxide. acs.org Since then, a variety of vanadium-based complexes have been synthesized and shown to exhibit V-HPO-like activity. acs.orgrsc.orgrsc.orgrsc.org
These mimics range from simple inorganic salts like ammonium (B1175870) metavanadate (NH₄VO₃) to more complex coordination compounds. rsc.orgresearchgate.net For example, vanadium(III) complexes with ligands such as 2,6-pyridinedicarboxylic acid have been shown to catalyze the bromination of phenol red in the presence of hydrogen peroxide and bromide. rsc.org A series of oxoperoxovanadium complexes with tripodal amine ligands have also been characterized as functional models, capable of reproducing peroxidative halogenation. acs.orgrsc.org These artificial enzymes often exhibit high turnover frequencies and can function under mild conditions. researchgate.net
Inorganic Composites as Haloperoxidase Mimics (e.g., N-Doped Carbon/CeO₂)
In recent years, the focus has shifted towards developing more robust and environmentally friendly HPO mimics using inorganic nanomaterials. sci-hub.se Cerium-based materials, particularly cerium oxide (CeO₂), have emerged as promising candidates due to the reversible Ce³⁺/Ce⁴⁺ redox couple. sci-hub.senih.gov
To enhance their catalytic activity and reduce the reliance on rare-earth metals, researchers have developed composite materials. nih.gov A notable example is the N-doped carbon/CeO₂ (N-C/CeO₂) composite. researchgate.netnih.govsemanticscholar.orgnih.gov This material demonstrates significant haloperoxidase-like activity and can be synthesized through a combination of liquid and solid-state methods. nih.govsemanticscholar.org
The catalytic prowess of these inorganic mimics is often evaluated using the bromination of phenol red as a model reaction. rsc.orgrsc.orgnih.govchemrxiv.org In the presence of the catalyst, hydrogen peroxide, and bromide ions, the yellow phenol red is converted to the blue bromophenol blue. nih.govsemanticscholar.orgnih.gov
The N-C/CeO₂ composite has been shown to effectively catalyze this reaction over a wide temperature range (20°C to 55°C). researchgate.netnih.govnih.gov The catalytic activity is influenced by the substrate concentration but remains relatively stable across different temperatures. nih.gov This robust catalytic performance, coupled with high stability and recyclability, makes these composites attractive alternatives to natural enzymes. nih.gov
The fundamental reaction catalyzed by these HPO mimics is the oxidative bromination of a halide ion by hydrogen peroxide (H₂O₂). nih.govuni-mainz.denih.gov The catalyst facilitates the oxidation of bromide (Br⁻) by H₂O₂ to generate hypobromous acid (HOBr) or a similar "Br⁺" species. nih.govnih.govmdpi.com
This generated HOBr is a powerful oxidizing and brominating agent. nih.govnih.gov In the case of the N-C/CeO₂ composite, it can effectively catalyze the oxidation of Br⁻ with H₂O₂ to produce HOBr, which has been shown to have antibacterial properties. nih.govsemanticscholar.orgnih.govmdpi.com This highlights the potential of these biomimetic systems in applications such as antifouling coatings and disinfectants. rsc.orguni-mainz.denih.gov
| Catalyst | Reaction Conditions | Observation | Reference |
|---|---|---|---|
| Vanadium(III) complexes | H₂O₂, KBr, buffer | Catalytic bromination of phenol red | rsc.org |
| N-C/CeO₂ composite | H₂O₂, NH₄Br, 20-55°C | Color change from yellow to blue | nih.govnih.gov |
| cis-MoO₂(BHAN)₂ | H₂O₂, KBr | Conversion of phenol red to bromophenol blue | chemrxiv.org |
| Oxidovanadium(V) porphyrin complexes | KBr, H₂O₂, HClO₄ | High turnover frequency (up to 43.3 s⁻¹) | researchgate.netresearchgate.net |
Optimization of Catalytic Activity in Synthetic Analogs
The development of synthetic analogs, or biomimetic catalysts, that mimic the function of natural haloperoxidases (this compound) is a significant area of research. chemrxiv.org The goal is to create robust, efficient, and cost-effective catalysts for industrial applications. chemrxiv.org Optimizing the catalytic activity of these synthetic mimics involves several key strategies that focus on modifying their structural and electronic properties, as well as the reaction environment.
Key factors influencing the catalytic performance of these analogs include the choice of the metal center, the design of the coordinating ligands, the use of support materials, and the fine-tuning of reaction conditions. unipd.itresearchgate.netmdpi.com
Metal Center and Ligand Design: The catalytic efficiency of biomimetic complexes is heavily influenced by steric and electronic factors. unipd.it For instance, in metal complexes designed to mimic this compound, introducing bulky groups into the ligand structure can protect the metal center from undesirable reactions like hydrolysis. unipd.it Conversely, modifying the electronic properties of the ligand, such as through the introduction of electron-withdrawing groups, can enhance the Lewis acidity of the metal center, thereby boosting catalytic activity. unipd.it
Support Materials and Doping: The performance of biomimetic catalysts can be significantly enhanced by using support materials and doping with other elements. Cerium-based materials, particularly cerium oxide (CeO₂), have emerged as effective HPO mimics due to the reversible conversion of cerium between its Ce³⁺ and Ce⁴⁺ oxidation states. rsc.org The catalytic activity can be improved by controlling the particle size of nanoceria to increase surface defects and by doping with heteroatoms like carbon or nitrogen. rsc.orgsemanticscholar.org For example, nitrogen- and carbon-doped CeO₂ (N-C/CeO₂) composites show excellent HPO-like activity across a wide temperature range. mdpi.comsemanticscholar.org Similarly, molybdenum-based composites, such as Co-MoS₂, have been developed as effective biomimetic enzymes. rsc.org
Reaction Conditions: The optimization of reaction parameters such as pH, temperature, and the concentration of substrates and catalysts is crucial for maximizing the activity of synthetic analogs. researchgate.netmdpi.com For example, the catalytic activity of an N-C/CeO₂ composite was found to be influenced by substrate concentration. mdpi.com Systematic studies are often required to identify the ideal conditions for each specific biomimetic system to achieve maximum product yield. researchgate.net
Table 1: Strategies for Optimizing Catalytic Activity in Synthetic HPO Analogs
| Optimization Strategy | Description | Example(s) | Effect on Catalysis |
|---|---|---|---|
| Metal Center Selection | The choice of metal (e.g., V, Mo, Ce, Fe) forms the core of the catalyst and dictates the fundamental catalytic mechanism. rsc.orgresearchgate.net | Cerium (Ce) in CeO₂; Molybdenum (Mo) in Mo-based composites. rsc.org | Influences redox potential and ability to activate peroxides, directly impacting catalytic efficiency. rsc.org |
| Ligand Modification | Altering the steric and electronic properties of organic molecules (ligands) bound to the metal center. unipd.it | Introduction of bulky groups or electron-withdrawing groups to phenol-based ligands. unipd.it | Enhances stability by preventing hydrolysis and increases activity by modifying the metal center's electronic properties. unipd.it |
| Heteroatom Doping | Introducing non-metal elements into the catalyst's structure, such as a metal oxide matrix. rsc.org | Doping CeO₂ with Nitrogen (N) and Carbon (C). mdpi.comsemanticscholar.org | Creates surface defects (e.g., oxygen vacancies) that act as active sites, improving catalytic performance. rsc.org |
| Composite Materials | Combining the catalyst with a support material to form a composite. rsc.org | CeO₂@C (Cerium oxide on a carbon support); Co-MoS₂. rsc.org | Improves stability, prevents agglomeration of nanoparticles, and can synergistically enhance catalytic activity. rsc.org |
| Reaction Condition Tuning | Systematic adjustment of parameters like pH, temperature, and reactant concentrations. researchgate.netmdpi.com | Optimizing buffer composition, pH, and substrate concentrations for a given catalyst. researchgate.netmdpi.com | Maximizes reaction rates and product yields by ensuring the catalyst operates under its most favorable conditions. researchgate.net |
Applications in Green Chemistry and Chemical Synthesis
Haloperoxidases are increasingly recognized as powerful biocatalysts for green chemistry and sustainable chemical synthesis. frontiersin.org Their ability to perform selective halogenation under environmentally benign conditions makes them an attractive alternative to conventional chemical methods, which often rely on harsh and hazardous reagents. frontiersin.orgrsc.org
This compound enable the development of greener synthesis pathways by adhering to several core principles of green chemistry. epa.gov These enzymes operate efficiently under mild conditions, typically at ambient temperatures and in aqueous solvent systems, which reduces the energy requirements and avoids the use of volatile organic solvents. frontiersin.orggoogle.com The catalytic process utilizes hydrogen peroxide (H₂O₂), a green oxidant, to activate halide ions. frontiersin.org
A key advantage of HPO-catalyzed reactions is the significant reduction in the use of hazardous chemicals. rsc.orgnumberanalytics.com Traditional industrial halogenation processes often employ toxic and corrosive reagents like elemental chlorine (Cl₂) or bromine (Br₂), or reagents such as N-bromosuccinimide (NBS). frontiersin.orgrsc.org this compound replace these hazardous substances with simple, far less toxic halide salts (e.g., KBr, NaCl). rsc.org The use of H₂O₂ as the oxidant is also a major benefit, as it is considered a green reagent whose primary byproduct is water. frontiersin.org This approach directly aligns with the green chemistry principle of designing chemical syntheses to use and generate substances that possess little or no toxicity to human health and the environment. numberanalytics.com
The primary application of haloperoxidases in chemical synthesis is the production of halogenated organic compounds. fiveable.me These enzymes catalyze the regio- and stereoselective incorporation of halogen atoms (chlorine, bromine, or iodine) into a wide variety of electron-rich organic substrates. frontiersin.orgnih.gov This capability is of great industrial importance, as halogenated compounds are widely used as intermediates and building blocks in numerous sectors. fiveable.meresearchgate.net this compound have been successfully used to halogenate diverse classes of molecules, including phenols, β-diketones, terpenes, and various heterocyclic compounds. frontiersin.orggoogle.com
Halogenated molecules are critical in the pharmaceutical industry, as the inclusion of a halogen atom can significantly enhance the therapeutic properties of a drug, such as its metabolic stability, bioavailability, and binding affinity. frontiersin.orgresearchgate.net Haloperoxidases provide a green and efficient route to synthesize valuable halogenated pharmaceutical intermediates. frontiersin.orgnih.gov
Vanadium-dependent haloperoxidases (V-HPOs) have been particularly noted for their stability and broad substrate scope in pharmaceutical applications. nih.gov For example, V-HPOs have been used to produce optically pure sulfoxides, which are crucial chiral intermediates in the asymmetric synthesis of many pharmaceuticals. frontiersin.org Other notable applications include the V-HPO-catalyzed synthesis of 1,2,4-oxadiazole, a core structural motif found in numerous approved and investigational drugs. frontiersin.org Research has also demonstrated the chemoenzymatic synthesis of 4-hydroxyisochroman-1-ones, compounds which exhibit a range of biological activities, using a vanadium-dependent chloroperoxidase. researchgate.net Furthermore, an enzyme-mediated strategy using V-HPOs has been developed for the oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles, including a key step in the synthesis of the anticancer agent penicilliumthiamine B. chemrxiv.org
Table 2: Examples of HPO-Catalyzed Synthesis of Pharmaceutical Intermediates
| Enzyme/Catalyst | Substrate Class | Product (Intermediate) | Pharmaceutical Relevance |
|---|---|---|---|
| Vanadium Bromoperoxidase (V-BPO) | Sulfides | Optically Pure Sulfoxides | Critical chiral building blocks for asymmetric synthesis in drug development. frontiersin.org |
| Vanadium Haloperoxidase (V-HPO) | Substituted Benzamidine Hydrochlorides | 1,2,4-Oxadiazole derivatives | Core scaffold in numerous drugs, acting as a bioisostere to improve metabolic stability. frontiersin.org |
| Vanadium Haloperoxidase (V-HPO) | Thioamides | 1,2,4-Thiadiazoles | Important heterocycles in pharmaceutical and agricultural industries; used in the synthesis of anticancer agents like penicilliumthiamine B. chemrxiv.org |
| Vanadium Chloroperoxidase (VCPO) | 2-Vinylbenzoic Acids | 4-Hydroxyisochroman-1-ones | Class of compounds with a wide range of biological activities. researchgate.net |
| Vanadium Bromoperoxidase (V-BPO) | Pyrroles, Terpenes | Brominated Pyrroles and Terpenes | Halogenated natural products often exhibit significant biological activity and serve as leads for drug discovery. frontiersin.org |
Synthesis of Halogenated Organic Compounds
Examples: Brominated Pyrroles, Terpenes, and Optically Pure Sulfoxides
Haloperoxidases, particularly vanadium-dependent haloperoxidases (V-HPOs), are effective biocatalysts for synthesizing a variety of halogenated organic compounds. frontiersin.orgresearchgate.net These enzymes use hydrogen peroxide to oxidize halides (like bromide or chloride), which then react with organic substrates. ucsb.edu
Brominated Pyrroles: Vanadium bromoperoxidases (V-BPOs) sourced from marine algae such as Ascophyllum nodosum are used to synthesize brominated pyrroles. frontiersin.orgrsc.orgfrontiersin.org The enzyme catalyzes the reaction between bromide, hydrogen peroxide, and a pyrrole-containing substrate to produce these compounds. rsc.orgebi.ac.uk
Terpenes: V-BPOs are also instrumental in the biosynthesis of halogenated terpenes. nih.gov For instance, V-BPO isolated from marine red algae can catalyze the bromination and subsequent cyclization of terpene precursors like nerol (B1678202) and geraniol (B1671447). nih.govresearchgate.net The reaction with nerol yields a monobromo eight-membered cyclic ether, while the reaction with geraniol produces two different singly brominated six-membered cyclic products. researchgate.net These enzymatic reactions demonstrate a level of control and specificity that is not achieved with simple aqueous bromine, which only produces non-cyclic products. researchgate.net
Optically Pure Sulfoxides: The synthesis of optically pure sulfoxides, which are important in pharmaceutical development, is another key application of this compound. frontiersin.orgresearchgate.net Vanadium-dependent haloperoxidases show promise for the enantioselective oxidation of sulfides to sulfoxides. mdpi.comnih.gov For example, V-BPO from the brown seaweed Ascophyllum nodosum produces (R)-sulfoxides from methyl phenyl sulfide, while the V-BPO from the red seaweed Corallina pilulifera yields the (S)-sulfoxide. mdpi.comnih.govnih.gov In contrast, the vanadium chloroperoxidase from Curvularia inaequalis results in a racemic mixture of sulfoxides. mdpi.comnih.gov This highlights the potential for selecting specific this compound to produce a desired stereoisomer. nih.gov The enantioselective pathway is thought to occur via direct oxygen transfer within the enzyme's active site. mdpi.comnih.gov
Table 1: HPO-Catalyzed Synthesis of Key Compounds
| Enzyme Source | Substrate | Product | Key Finding | Reference |
| Ascophyllum nodosum (brown alga) | Pyrrole derivatives | Brominated pyrroles | Efficient synthesis of brominated pyrroles. | frontiersin.orgrsc.org |
| Marine Red Algae (e.g., Plocamium cartilagineum) | Nerol, Geraniol | Cyclic bromoterpenes | Catalyzes bromination and cyclization, creating specific cyclic structures not formed by chemical bromination. | nih.govresearchgate.net |
| Ascophyllum nodosum (brown seaweed) | Methyl phenyl sulfide | (R)-sulfoxide | Demonstrates enantioselectivity, producing the (R)-isomer. | mdpi.comnih.gov |
| Corallina pilulifera (red seaweed) | Methyl phenyl sulfide | (S)-sulfoxide | Shows opposite enantioselectivity to A. nodosum V-BPO, yielding the (S)-isomer. | mdpi.comnih.gov |
| Curvularia inaequalis (fungus) | Methyl phenyl sulfide | Racemic sulfoxides | Lacks the enantioselectivity seen in some algal V-HPOs. | mdpi.comnih.gov |
Biocatalytic Transformations and Industrial Applications
The unique catalytic abilities of this compound make them valuable for various industrial and environmental applications. frontiersin.org Their capacity to perform selective halogenation under mild conditions offers a green alternative to traditional chemical methods that often rely on hazardous reagents. frontiersin.org
Immobilization of this compound for Biocatalyst Recycling
For industrial-scale applications, the ability to reuse enzymes is crucial for cost-effectiveness and process efficiency. europa.eumdpi.comlongdom.org Immobilization involves attaching enzymes to solid supports, which stabilizes them, simplifies product separation, and allows for the biocatalyst to be recycled. europa.eumdpi.com
Several methods are used for immobilizing this compound, including covalent attachment, physical adsorption, and entrapment. mdpi.comresearchgate.net Iron oxide magnetic nanoparticles have been explored as a support material, allowing for easy separation of the enzyme from the reaction mixture using a magnetic field. frontiersin.orgresearchgate.net Another approach is the creation of cross-linked enzyme aggregates (CLEAs), which can be a cost-effective immobilization technique. europa.euresearchgate.net
Recent research has also focused on genetically modifying this compound to facilitate immobilization. For instance, a vanadium-dependent haloperoxidase was genetically fused with a HaloTag, enabling it to be covalently attached to a commercially available resin. acs.org This strategy enhances the compatibility of the biocatalyst with subsequent chemical reaction steps in a one-pot synthesis. acs.org The immobilization of this compound on supports like PVA hydrogels has also been investigated to improve their application in industrial chemical synthesis. europa.eu
Table 2: Immobilization Techniques for this compound
| Immobilization Method | Support Material | Advantages | Reference |
| Covalent Attachment | HaloLink Resin | Enhanced compatibility for chemoenzymatic cascades; robust and reusable. | acs.org |
| Adsorption | Magnetic Beads/Nanoparticles | Efficient recycling and easy separation from the reaction mixture. | frontiersin.orgresearchgate.net |
| Cross-Linking | Glutaraldehyde (for CLEAs) | Potentially low-cost and can improve enzyme stability. | europa.euresearchgate.net |
| Entrapment | PVA Hydrogel (Lentikats) | Stabilizes enzymes, simplifies product separation, and allows for biocatalyst recycling. | europa.eu |
Comparative Analysis and Future Research Directions
Cross-Disciplinary Methodological Approaches
The inherent complexity of the HPOS chemical space demands the convergence of multiple scientific disciplines to fully characterize its constituents. nih.govsiani.se A cross-disciplinary strategy, which involves the integration of various fields of study, is essential for tackling complex scientific problems that are beyond the scope of a single discipline. nih.govsiani.sei2insights.orgnih.gov Such approaches foster innovative solutions and a more comprehensive understanding by combining different perspectives, theories, and methods. siani.sei2insights.orgnih.gov
Integration of Computational Chemistry Across Different this compound Interpretations
Computational chemistry provides a powerful lens through which to investigate the theoretical landscape of this compound compounds, offering insights into their structure, stability, and reactivity. mit.edu For the various potential interpretations of "this compound," from simple inorganic acids to complex organophosphorus-sulfur compounds, computational methods can predict molecular geometries, electronic structures, and thermodynamic properties. nih.govmdpi.com
Theoretical models allow researchers to build predictive frameworks for systems that may be difficult to synthesize or isolate experimentally. mit.edu Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in calculating the enthalpies of formation and exploring the potential energy surfaces of different [H, P, S, O] isomers. nih.govnih.gov This is particularly valuable in distinguishing between stable molecules and transient intermediates. For instance, computational studies on related organophosphorus(III) compounds have successfully predicted their thermochemical properties, providing data that is in good agreement with experimental values where available. nih.gov This approach can be extended to the this compound system to screen for viable molecular structures and guide synthetic efforts.
The integration of computational tools is also crucial for interpreting experimental data, such as spectroscopic results, by simulating spectra for proposed structures. This synergy between theoretical prediction and experimental validation is a hallmark of modern chemical research. mdpi.com
Table 1: Application of Computational Methods to this compound Research
| Computational Technique | Application in this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction mechanism studies. | Stable isomers, bond energies, charge distribution. |
| Ab initio methods (e.g., G3X) | High-accuracy thermochemical predictions. | Enthalpies of formation, relative stabilities of isomers. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in different environments. | Solvation effects, conformational changes, transport properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems where a specific region requires high-accuracy quantum treatment. | Enzyme-substrate interactions in biomimetic haloperoxidases. |
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification of novel this compound compounds relies on the application of advanced spectroscopic techniques. azooptics.com These methods provide detailed information about molecular structure, connectivity, and the chemical environment of atoms. azooptics.comiipseries.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 31P, and potentially 33S NMR, is a cornerstone for determining the bonding framework of this compound molecules. Two-dimensional NMR techniques can further elucidate through-bond and through-space correlations, providing unambiguous structural assignments. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the elemental composition of a molecule with high accuracy, which is critical for distinguishing between isomers. oup.com
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies. azooptics.com For this compound compounds, this can help identify P-O, P=O, S-O, S=O, P-S, and O-H bonds. The choice of spectroscopic method is often dictated by the nature of the sample and the specific information sought. azooptics.com
Table 2: Spectroscopic Techniques for this compound Characterization
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment. | Elucidation of the H-P-S-O framework. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirmation of the molecular formula. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups. azooptics.com | Identification of P-O, S-O, and related bonds. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states at surfaces. azooptics.com | Characterization of solid-state this compound materials. |
Emerging Research Areas for "this compound" Compounds/Entities
The potential for novel discoveries within the this compound chemical space is driving research in several emerging areas. These include the development of new synthetic methodologies, the design of functional biomimetic systems, and the exploration of the unique chemical properties of [H, P, S, O] isomers.
Novel Synthetic Pathways for this compound and Derivatives
The synthesis of new chemical entities is a fundamental goal of chemistry, and the development of novel pathways to access this compound compounds and their derivatives is an area of active interest. nih.govmdpi.comyoutube.com This research may involve the use of new catalysts, the development of multi-component reactions, or the application of flow chemistry for improved control and efficiency. youtube.com
One potential avenue is the adaptation of existing synthetic methods for organophosphorus and organosulfur compounds. For example, cycloaddition reactions could be explored for the construction of heterocyclic this compound systems. nih.gov The strategic combination of phosphorus and sulfur reagents under controlled conditions could lead to the formation of novel P-S bonds, which are less common than P-O or S-O bonds. The synthesis of hydroxy hydroperoxides, for instance, provides a template for developing synthetic routes to complex oxygen-containing organic molecules. mdpi.com
Design of Next-Generation Biomimetic Haloperoxidases
Haloperoxidases are enzymes that catalyze the oxidation of halides, and the design of synthetic mimics of these enzymes is a vibrant field of research. rsc.org Biomimetic haloperoxidases have potential applications as environmentally friendly antifouling agents. rsc.org While many current designs are based on vanadium, cerium, and molybdenum, the unique electronic properties of phosphorus and sulfur could be harnessed to create novel biomimetic catalysts. rsc.org
The design process for these next-generation catalysts would be heavily reliant on computational modeling to predict the structure and activity of potential this compound-based active sites. nih.gov This approach allows for the rational design of molecules that can mimic the function of natural enzymes, but with enhanced stability and lower production costs. nih.govrsc.org The development of such biomimetic systems represents a convergence of synthetic chemistry, computational chemistry, and materials science. rapid3devent.comuchicago.eduuchicago.edu
Exploration of Unique Reactivity in [H, P, S, O] Isomers
Isomers with the same elemental composition can exhibit vastly different chemical and physical properties. researchgate.netnih.govwikipedia.org The study of [H, P, S, O] isomers is a frontier in understanding the fundamental principles of chemical reactivity. For example, computational studies on the HOSO and HSO2 radicals have shown that their reactivity and stability can be significantly influenced by their environment, such as the presence of water molecules. researchgate.netnih.govnih.gov
Similar investigations into the [H, P, S, O] isomeric system could reveal unique reaction pathways and intermediates. The interplay between the different oxidation states of phosphorus and sulfur, combined with the presence of hydrogen and oxygen, could lead to novel redox chemistry or catalytic cycles. The exploration of the potential energy surface of the [H, P, S, O] system may uncover previously unknown stable or metastable species with interesting and potentially useful properties.
Unable to Identify Chemical Compound "this compound"
Extensive research has been conducted to gather information on the chemical compound "this compound" in order to generate an article based on the provided outline. However, the search for a specific chemical compound with this acronym has not yielded definitive results. The predominant finding across multiple search queries is the HIPPOCRATES Prospective Observational Study (this compound) , a major European medical research project focused on psoriasis and the prevention of psoriatic arthritis. This compound.studyThis compound.study
While the search did identify chemically related compounds such as hydroxypyridinones (HOPOs) , and specifically 3-hydroxy-4-pyridinone (3,4-HP) , which are a significant class of metal-chelating agents with various therapeutic applications, a direct link to a compound specifically named "this compound" could not be established. nih.govresearchgate.netmdpi.commdpi.com The possibility of "this compound" being an acronym for a sulfur-containing organophosphorus compound was also explored, but no specific entity with this name was found in the literature. nih.gov
Given the detailed and specific nature of the requested article—focusing on synthetic complexities, computational modeling, and catalytic scope—it is crucial to have the correct chemical identity of the subject compound. Without a clear identification of "this compound" as a distinct chemical entity, it is not possible to provide a scientifically accurate and relevant article that adheres to the user's instructions.
To proceed with this request, clarification is needed on the full name or chemical structure of the compound referred to as "this compound". This will ensure that the generated content is accurate and directly addresses the intended subject.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
